molecular formula C4H6ClF3N2 B1379332 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride CAS No. 1803598-49-3

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride

Cat. No.: B1379332
CAS No.: 1803598-49-3
M. Wt: 174.55 g/mol
InChI Key: KBNCNMBFIUKQQH-UHFFFAOYSA-N
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Description

2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is a useful research compound. Its molecular formula is C4H6ClF3N2 and its molecular weight is 174.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4,4,4-trifluorobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNCNMBFIUKQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Amino-4,4,4-trifluorobutanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride , a critical fluorinated building block in modern medicinal chemistry.

CAS Number: 1803598-49-3 (HCl Salt) | Free Base CAS: 2416097-38-4 (Generic/Isomer dependent) Synonyms: 3-Amino-1,1,1-trifluorobutyronitrile hydrochloride;


-(2,2,2-Trifluoroethyl)glycinonitrile HCl.

Executive Summary: The Fluorine Effect in Drug Design

In the landscape of modern drug discovery, 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride serves as a linchpin intermediate. It is the direct synthetic precursor to 2-amino-4,4,4-trifluorobutanoic acid , a non-canonical amino acid that acts as a bioisostere of Leucine .

The strategic incorporation of the trifluoromethyl (


) group offers three distinct pharmacological advantages:
  • Metabolic Stability: The

    
     bond (approx. 116 kcal/mol) is significantly stronger than the 
    
    
    
    bond, blocking metabolic oxidation at the
    
    
    -position.
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (
    
    
    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
  • Electronic Effects: The strong electron-withdrawing nature of the

    
     group lowers the 
    
    
    
    of the adjacent amine, altering the electrostatic interactions within a target enzyme's binding pocket.

This compound is most notably associated with the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Gemigliptin derivatives) and Cathepsin K inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Formula

Molecular Weight 174.55 g/mol (Salt); 138.10 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.
Chirality Exists as (R) and (S) enantiomers. The (S)-enantiomer is typically the bioactive scaffold for leucine mimicry.
Key Functional Groups Primary Amine (

), Nitrile (

), Trifluoromethyl (

).

Synthetic Pathways & Mechanistic Insight

The synthesis of 2-Amino-4,4,4-trifluorobutanenitrile is classically achieved via a Strecker Synthesis adapted for fluorinated substrates. This route is preferred for its atom economy and scalability.

The Modified Strecker Protocol

This pathway involves the condensation of trifluoroacetaldehyde (often generated in situ from its ethyl hemiacetal) with a cyanide source and an amine.

Step-by-Step Mechanism:

  • Imine Formation: Trifluoroacetaldehyde reacts with ammonia (or a chiral amine auxiliary) to form an imine intermediate.

  • Nucleophilic Attack: The cyanide ion (

    
    ) attacks the imine carbon. The electron-withdrawing effect of the 
    
    
    
    group makes the imine carbon highly electrophilic, accelerating this step compared to non-fluorinated analogs.
  • Salt Formation: Treatment with anhydrous HCl gas in ether/dioxane precipitates the hydrochloride salt.

Visualization of Synthesis (DOT Diagram)

StreckerSynthesis Start Trifluoroacetaldehyde Ethyl Hemiacetal Imine Trifluoro-imine Intermediate Start->Imine Step 1 Nitrile 2-Amino-4,4,4- trifluorobutanenitrile Imine->Nitrile Step 2: Strecker Acid 2-Amino-4,4,4- trifluorobutanoic Acid (Leucine Bioisostere) Nitrile->Acid Downstream Application Reagent1 NH3 / NH4Cl Dehydration Reagent2 NaCN / KCN Nucleophilic Attack Reagent3 HCl (gas) Salt Formation Reagent4 H3O+ / Reflux Hydrolysis

Caption: Figure 1. Modified Strecker synthesis pathway converting trifluoroacetaldehyde precursors into the target nitrile and subsequent amino acid.

Experimental Protocol: Synthesis & Handling

Disclaimer: Cyanide reagents are lethal. All operations must be performed in a functioning fume hood with appropriate cyanide antidote kits available.

Protocol: Synthesis of Racemic 2-Amino-4,4,4-trifluorobutanenitrile HCl

Reagents:

  • Trifluoroacetaldehyde ethyl hemiacetal (1.0 eq)

  • Ammonium chloride (1.1 eq)

  • Sodium cyanide (1.1 eq)

  • Ammonium hydroxide (25% aq, solvent)

  • Diethyl ether (extraction)

  • HCl (4M in dioxane)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve ammonium chloride in ammonium hydroxide. Cool to 0°C.

  • Addition: Add trifluoroacetaldehyde ethyl hemiacetal dropwise. Stir for 15 minutes.

  • Cyanation: Add sodium cyanide (dissolved in minimal water) slowly, maintaining temperature <10°C.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution typically turns light yellow.

  • Extraction: Extract the aqueous layer with diethyl ether (

    
    ). Combine organic layers and dry over anhydrous 
    
    
    
    .
  • Salt Formation (Critical Step): Filter the ether layer. Under vigorous stirring and

    
     atmosphere, add 4M HCl in dioxane dropwise at 0°C.
    
  • Isolation: The hydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

Quality Control (Self-Validation):

  • 1H NMR (

    
    ):  Look for the multiplet at 
    
    
    
    2.8–3.1 ppm (
    
    
    ) and the triplet/multiplet at
    
    
    4.5–4.8 ppm (
    
    
    -proton).
  • 19F NMR: Distinct triplet at approx.

    
     ppm.
    
  • IR: Sharp peak at

    
     confirms the Nitrile (
    
    
    
    ) group.

Applications in Drug Discovery[5][6][10]

The primary utility of this nitrile is its hydrolysis to 2-amino-4,4,4-trifluorobutanoic acid , a core motif in:

  • DPP-4 Inhibitors (Diabetes): Compounds like Gemigliptin utilize a fluorinated beta-amino acid backbone. The trifluoromethyl group occupies the S2 hydrophobic subsite of the DPP-4 enzyme, significantly enhancing potency compared to the non-fluorinated analog (

    
     improvement often >10-fold).
    
  • Cathepsin K Inhibitors (Osteoporosis): The trifluoroleucine motif prevents cleavage of the inhibitor by the enzyme itself while tightly binding to the active site.

Structure-Activity Relationship (SAR) Diagram

SAR Target 2-Amino-4,4,4- trifluorobutanenitrile HCl CF3 Trifluoromethyl (-CF3) Occupies Hydrophobic Pockets Prevents Metabolic Oxidation Target->CF3 Amine Alpha-Amine (-NH2) Key H-Bond Donor Lower pKa due to -CF3 Target->Amine Nitrile Nitrile (-CN) Synthetic Handle Precursor to Amide/Acid Target->Nitrile

Caption: Figure 2. Pharmacophore analysis of the trifluorobutanenitrile scaffold highlighting the biological impact of each functional group.

Safety & Stability Profile

  • Hygroscopicity: The HCl salt is highly hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability. Moisture absorption leads to hydrolysis of the nitrile to the amide.

  • Acute Toxicity:

    • Oral/Dermal: Toxic if swallowed or in contact with skin (Category 3).

    • Inhalation: Avoid dust generation.

  • Incompatibility: Strong oxidizing agents and strong bases (liberates free amine which may polymerize or degrade).

References

  • Shao, H., et al. (2008). "Asymmetric synthesis of

    
    -trifluoromethylated amino acids." Journal of Organic Chemistry, 73(11), 4186-4190. Link
    
  • Kim, N., et al. (2014). "Absorption, metabolism and excretion of [14C] gemigliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans." Xenobiotica, 44(6), 522-530. Link

  • Uto, Y., et al. (2010). "Synthesis and evaluation of novel 2-amino-4,4,4-trifluorobutanoic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 20(3), 1063-1066. Link

  • PubChem Compound Summary. "Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride" (Related Ester). Link

  • ChemicalBook. "2-Amino-4,4,4-trifluorobutanenitrile hydrochloride Product Page." Link

A Comprehensive Technical Guide to the Structure Elucidation of 2-Amino-4,4,4-trifluorobutanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride. This compound, featuring a trifluoromethyl group, a nitrile moiety, and a chiral center, presents unique analytical challenges that necessitate a multi-technique approach for unambiguous characterization. This document outlines a logical and self-validating workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For definitive stereochemical assignment, the guide also discusses the application of X-ray crystallography. Each section details the causality behind experimental choices, provides field-proven insights, and includes step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel fluorinated organic compounds. The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, a crucial aspect in the development of pharmaceuticals and advanced materials.[1]

Introduction: The Analytical Challenge

The precise structural determination of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is paramount for its application in research and development, particularly in medicinal chemistry where fluorinated compounds are increasingly prevalent.[2][3] The molecule's structure, characterized by a trifluoromethyl group adjacent to a methylene, a methine bearing an amino group and a nitrile, and its existence as a hydrochloride salt, requires a synergistic application of modern analytical techniques. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a powerful tool for structural analysis.[4][5] This guide will systematically detail the experimental and interpretative strategies to confidently elucidate the complete structure.

The Integrated Analytical Workflow

A robust structural elucidation is not a linear process but rather an integrated workflow where each analytical technique provides complementary information. The data from each method should be cross-validated to build a cohesive and irrefutable structural assignment.

a cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1H ¹H NMR Proton Environment & Connectivity MS->NMR_1H Confirms Mass IR Infrared (IR) Spectroscopy Identify Functional Groups NMR_13C ¹³C NMR Carbon Skeleton IR->NMR_13C Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1H->NMR_2D NMR_13C->NMR_2D NMR_19F ¹⁹F NMR Fluorine Environment NMR_19F->NMR_2D XRay Single Crystal X-ray Crystallography Absolute 3D Structure NMR_2D->XRay Provides Final Confirmation

Caption: Integrated workflow for the structure elucidation of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride.

Mass Spectrometry: Determining the Molecular Blueprint

3.1. Rationale and Technique Selection

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the initial and critical step. It provides the accurate mass of the molecular ion, which is fundamental for determining the elemental composition. ESI is chosen for its ability to generate intact protonated molecules ([M+H]⁺) from polar compounds like amino nitrile salts.

3.2. Expected Data and Interpretation

The molecular formula of 2-Amino-4,4,4-trifluorobutanenitrile is C₄H₅F₃N₂. The hydrochloride salt will have the formula C₄H₆ClF₃N₂. The expected monoisotopic mass of the protonated molecule [C₄H₅F₃N₂ + H]⁺ is calculated to be approximately 139.0486 m/z. HRMS should confirm this mass with high accuracy (typically within 5 ppm).

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺139.0486
[M+Na]⁺161.0306

3.3. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to detect [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to predict the elemental composition. It's important to note that nitrile-containing compounds can sometimes undergo reduction to the corresponding amine in the ESI source, which could lead to the observation of adduct ions.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1. Rationale and Technique Selection

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples, requiring minimal sample preparation.

4.2. Expected Data and Interpretation

The IR spectrum of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride will exhibit characteristic absorption bands corresponding to its functional groups. The nitrile (C≡N) stretch is particularly diagnostic.[7][8]

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3000Strong, BroadN-H stretch (from -NH₃⁺)
~2900MediumC-H stretch (aliphatic)
~2260-2240Sharp, Medium-StrongC≡N stretch (nitrile)[7][8]
~1600MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
~1250-1100StrongC-F stretch (trifluoromethyl)

The C≡N stretching vibration is sensitive to the local environment and can shift based on factors like hydrogen bonding.[9][10][11] The presence of the hydrochloride salt will result in a protonated amine (-NH₃⁺), leading to broad and strong N-H stretching bands.

4.3. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.[12]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a fluorinated compound like 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential.[2][3][4][5]

5.1. ¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Data and Interpretation:

  • -NH₃⁺ protons: A broad singlet, typically downfield, due to exchange with the solvent (e.g., D₂O or DMSO-d₆). The chemical shift will be highly dependent on the solvent and concentration.

  • -CH(NH₃⁺)CN proton (H-2): A multiplet due to coupling with the adjacent methylene protons (H-3). The electron-withdrawing nature of the nitrile and amino groups will shift this proton downfield.

  • -CH₂-CF₃ protons (H-3): A multiplet due to coupling with the methine proton (H-2) and the trifluoromethyl group (³JHF).

5.2. ¹³C NMR Spectroscopy

Rationale: ¹³C NMR reveals the number of unique carbon atoms and their chemical environments. The presence of fluorine will cause splitting of the signals for the carbons to which they are attached and often for carbons two or three bonds away (²JCF, ³JCF).

Expected Data and Interpretation:

Table 3: Predicted ¹³C NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (ppm)Expected Multiplicity (due to ¹⁹F coupling)
C≡N~115-120[13]Singlet or small triplet
-C H(NH₃⁺)CN (C-2)~40-50Triplet (³JCF)
-C H₂-CF₃ (C-3)~30-40Quartet (²JCF)
-C F₃ (C-4)~120-130Quartet (¹JCF)

5.3. ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing part of the molecule.[4][5] The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[2][3]

Expected Data and Interpretation:

  • A single resonance for the three equivalent fluorine atoms of the -CF₃ group.

  • The signal will be a triplet due to coupling with the two adjacent methylene protons (³JFH). The chemical shift will be in the typical range for a CF₃ group attached to an aliphatic chain.

5.4. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations. A cross-peak between the H-2 and H-3 signals will confirm their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. It will link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is key for confirming the overall carbon skeleton and the placement of the functional groups. For example, correlations from H-2 to the nitrile carbon (C-1) and C-3, and from H-3 to C-2 and C-4 (-CF₃) would be expected.

b cluster_0 NMR Experimental Workflow start Dissolve Sample in Deuterated Solvent nmr_1d Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) start->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Process and Analyze Data nmr_2d->process structure Propose Structure process->structure

Caption: A streamlined workflow for NMR data acquisition and analysis.

5.5. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.[12]

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0 to 14 ppm.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • ¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum.

  • 2D NMR Spectroscopy: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.

Single Crystal X-ray Crystallography: The Definitive Structure

6.1. Rationale and Technique Selection

While the combination of MS and NMR techniques provides a comprehensive picture of the molecule's connectivity, single crystal X-ray crystallography provides the unambiguous three-dimensional structure, including the absolute configuration of the chiral center.[14][15][16] This is the gold standard for structural elucidation.

6.2. Expected Outcome

A successful X-ray crystallographic analysis will yield a detailed 3D model of the molecule, showing the precise bond lengths, bond angles, and the spatial arrangement of all atoms. This will definitively confirm the connectivity established by NMR and provide the absolute stereochemistry.

6.3. Experimental Protocol: Single Crystal X-ray Crystallography

  • Crystal Growth: This is often the most challenging step.[14][15]

    • Slow Evaporation: Prepare a saturated or nearly saturated solution of the compound in a suitable solvent or solvent mixture.[17] Allow the solvent to evaporate slowly in a dust-free and vibration-free environment.[17]

    • Vapor Diffusion: Place a small drop of the concentrated sample solution on a coverslip and invert it over a well containing a solvent in which the compound is less soluble.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in a diffractometer. An intense beam of X-rays is directed at the crystal, and the diffraction pattern is recorded.[14]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined.[14] The structural model is then refined to best fit the experimental data.

Conclusion

The structural elucidation of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride requires a systematic and integrated analytical approach. By combining the strengths of high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, a confident structural assignment can be achieved. For absolute confirmation of the three-dimensional structure and stereochemistry, single crystal X-ray crystallography is the definitive technique. This guide provides the necessary framework and protocols for researchers to successfully characterize this and other similarly complex fluorinated molecules.

References

  • Giraud, N., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]

  • Wang, H., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.
  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Tyrra, W., et al. (2001). Preparation and NMR Spectra of the (Trifluoromethyl)argentates(III) [Ag(CF3)nX4-n]. Inorganic Chemistry.
  • Chromatography Online. (2026). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • Dovepress. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.
  • National Institutes of Health. (2003). Using nitrile-derivatized amino acids as infrared probes of local environment. PubMed. Available at: [Link]

  • Creative BioMart. X-ray Crystallography. Available at: [Link]

  • ResearchGate. (2013). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. Available at: [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.
  • ResearchGate. (2017). Fragmentation pathway involving the nitrile form of... Available at: [Link]

  • The Royal Society of Chemistry. (2014).
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  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]

  • ACS Publications. (2002). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Journal of the American Chemical Society.
  • National Institutes of Health. (2007). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • MDPI. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • Alfa Chemistry. (2024). Fluorinated Building Blocks: A Comprehensive Overview. YouTube. Available at: [Link]

  • PubChem. Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride. Available at: [Link]

  • National Institutes of Health. (2024). Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. PMC.
  • MDPI. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • ResearchGate. (2019). Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Available at: [Link]

  • PubChem. 2-Amino-4,4-difluorobutanoic acid hydrochloride. Available at: [Link]

  • ResearchGate. (2012). 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile.
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  • MDPI. (2022).

Sources

Potential applications of trifluoromethylated α-amino nitriles

Strategic Utility of Trifluoromethylated -Amino Nitriles: From Synthetic Intermediates to Covalent Warheads

Executive Summary

Trifluoromethylated


-amino nitrilessynthetic intermediates

pharmacophores

This technical guide analyzes the physicochemical rationale behind this moiety, details its application in drug design (specifically cysteine protease inhibitors), and provides a validated experimental protocol for their synthesis.

Part 1: The Fluorine-Nitrile Synergy (Physicochemical Rationale)

The integration of a trifluoromethyl group adjacent to an

1
Electronic Activation (The "Warhead" Effect)

The nitrile group (




  • Result: The nitrile carbon becomes highly susceptible to nucleophilic attack.[1]

  • Application: This tunable electrophilicity is exploited in the design of reversible covalent inhibitors . The nitrile carbon acts as an electrophilic trap for the active site thiol (cysteine) or hydroxyl (serine) of protease enzymes, forming a stable thioimidate or imidate adduct.[2]

Lipophilicity and Metabolic Stability[1][3]
  • Lipophilicity: The

    
     group is highly lipophilic (Hansch 
    
    
    value
    
    
    0.88), significantly increasing the logP of the parent molecule. This enhances membrane permeability, crucial for CNS-active drugs.
  • Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Placing a

    
     group at the 
    
    
    -position blocks metabolic oxidation (e.g., by cytochrome P450s) at what would otherwise be a labile C-H site, thereby extending the drug's half-life (
    
    
    ).
pKa Modulation

The electron-withdrawing nature of

Part 2: Medicinal Chemistry Applications[2][4][5][6]

Case Study: Cysteine Protease Inhibition (Cathepsin K)

Nitrile-based inhibitors have emerged as a potent class of drugs for treating osteoporosis (e.g., Odanacatib).[2] The mechanism involves the reversible formation of a thioimidate adduct with the catalytic cysteine residue (Cys25 in Cathepsin K).

The Trifluoromethyl Advantage: Incorporating a

  • Enhanced Binding: The hydrophobic

    
     group fills the S1 hydrophobic pocket of the enzyme, improving binding affinity (
    
    
    ).
  • Reactivity Tuning: It fine-tunes the reactivity of the nitrile warhead, balancing potency with selectivity (avoiding off-target reactivity with other cellular nucleophiles).

Figure 1: Mechanism of reversible covalent inhibition of cysteine proteases by trifluoromethylated amino nitriles.

Part 3: Synthetic Utility (The Pivot)

Beyond direct biological activity, these compounds are invaluable "pivot points" in synthesis. The nitrile group is a masked carboxylic acid, amine, or aldehyde, allowing access to diverse scaffolds.

Primary Transformation: Hydrolysis to -CF3 Amino Acids

Quaternary

Synthetic Pathway:

  • Start: Trifluoromethyl Ketone.

  • Intermediate:

    
    -Trifluoromethyl 
    
    
    -amino nitrile (via Strecker).
  • Product:

    
    -Trifluoromethyl Amino Acid (via Acid Hydrolysis).
    

Figure 2: Divergent synthetic applications of the trifluoromethyl amino nitrile scaffold.

Part 4: Experimental Protocols

Protocol: Strecker Synthesis of -Phenyl- -Trifluoromethyl Glycinonitrile

This protocol describes the synthesis of a model compound using a Lewis-acid catalyzed Strecker reaction. This method is preferred over traditional aqueous cyanide methods due to higher yields with electron-deficient ketones.

Reagents:

  • 2,2,2-Trifluoroacetophenone (1.0 equiv)

  • Aniline (1.1 equiv) (or other amine)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (

    
    ) (10 mol% catalyst)
    
  • Solvent: Toluene or Dichloromethane (DCM)

Methodology:

  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoroacetophenone (10 mmol) and aniline (11 mmol) in anhydrous Toluene (20 mL).

    • Note: If the ketone is less reactive, a Dean-Stark trap or molecular sieves (4Å) can be used to drive equilibrium, though trifluoromethyl ketones are generally quite electrophilic.

  • Cyanosilylation:

    • Cool the mixture to 0°C.

    • Add

      
       (1 mmol) followed by the dropwise addition of TMSCN (12 mmol).
      
    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or

      
       NMR (shift from ketone 
      
      
      ppm to product
      
      
      ppm).
  • Workup & Purification:

    • Quench the reaction with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is often a stable solid or oil.

  • Validation (Self-Check):

    • IR Spectroscopy: Look for the characteristic weak nitrile stretch (

      
      ) around 2230–2250 cm⁻¹.
      
    • 
       NMR:  A singlet around -75 to -80 ppm confirms the presence of the 
      
      
      group in a quaternary environment.
Protocol: Hydrolysis to Amino Acid (Optional)

To convert the nitrile to the amino acid:

  • Dissolve the nitrile in concentrated HCl (12M).

  • Heat to reflux for 12–24 hours.

  • Concentrate to dryness to obtain the amino acid hydrochloride salt.

References

  • The Role of Trifluoromethyl Groups in Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. MDPI Molecules. Available at: [Link][3][4][5]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reactivity of Aryl Trifluoromethyl Ketimines. Journal of Organic Chemistry (ACS). Available at: [Link]

In Silico Modeling of 2-Amino-4,4,4-trifluorobutanenitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Computational Chemists, and Drug Discovery Scientists. Focus: Quantum Mechanical (QM) profiling, Covalent Docking, and Molecular Dynamics (MD) simulation of fluorinated nitrile warheads.

Introduction: The Fluorinated Nitrile Warhead

2-Amino-4,4,4-trifluorobutanenitrile (hereafter ATFB-CN ) represents a specialized class of "warhead" intermediates used in the design of reversible covalent inhibitors, particularly for cysteine proteases (e.g., Cathepsin S, K) and serine proteases (e.g., DPP-4).

While often supplied as the hydrochloride salt (HCl) for stability, the in silico modeling of ATFB-CN requires careful treatment of its protonation states and the unique electronic effects of the trifluoromethyl (


) group. The 

moiety exerts a strong electron-withdrawing inductive effect (-I), which significantly alters the pKa of the

-amine and the electrophilicity of the nitrile carbon compared to non-fluorinated analogs (e.g., leucine nitrile).

This guide details a self-validating computational workflow to model ATFB-CN, moving from electronic structure calculations to dynamic interaction modeling within a protein active site.

Physicochemical & Quantum Mechanical (QM) Profiling

Before docking, one must establish the electronic baseline of the ligand. Standard force fields (e.g., MMFF94) often fail to capture the subtle electronic polarization induced by the


-trifluoromethyl group.
Protocol: DFT Geometry and Reactivity Assessment[1]

Objective: Determine the preferred conformation and the electrophilicity index (


) of the nitrile carbon to predict reactivity toward cysteine thiolates.

Methodology:

  • Conformational Search: Perform a relaxed scan of the

    
     bond to identify the global minimum. The "fluorine gauche effect" may stabilize specific rotamers.
    
  • Geometry Optimization: Use Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. This basis set includes diffuse functions essential for modeling the lone pairs on fluorine and nitrogen.

  • Transition State (TS) Modeling: Model the attack of a methanethiolate (

    
    ) probe on the nitrile carbon to calculate the activation energy (
    
    
    
    ) of thioimidate formation.

Key Insight (Causality): The


 group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the nitrile group. A lower LUMO gap correlates with higher susceptibility to nucleophilic attack (higher 

), making ATFB-CN a more potent, albeit potentially less selective, warhead than its aliphatic counterparts.
pKa Calculation

The HCl salt implies a protonated amine (


). However, the 

group reduces the basicity of the amine (pKa

5.5–6.5 vs. 9.6 for leucine).
  • Action: Use Jaguar pKa or Gaussian (PCM model) to calculate the precise pKa.

  • Relevance: If the pKa is near physiological pH (7.4), a significant population of the neutral amine exists, which may alter the binding mode (loss of salt bridge to Asp/Glu residues in the S1 pocket).

Covalent Docking Methodology

Standard rigid-receptor docking is insufficient for ATFB-CN because the inhibition mechanism involves the formation of a covalent bond (thioimidate adduct).

The Reaction Mechanism

The nitrile carbon (


) is attacked by the catalytic cysteine thiolate (

), resulting in a thioimidate intermediate.[1] This reaction is reversible .[2]

Reaction Definition for Docking Software:



Step-by-Step Covalent Docking Protocol

Tools: Gold (CCDC), Glide Covalent (Schrödinger), or MOE.

  • Receptor Preparation:

    • Target: Cathepsin S (PDB: 2R9N or similar).

    • Critical Step: Protonate the catalytic Histidine (e.g., His162) and deprotonate the catalytic Cysteine (e.g., Cys25) to mimic the active ion pair state.

  • Link Definition:

    • Define the "Link Atom" on the ligand as the Nitrile Carbon.

    • Define the "Target Atom" on the protein as the Sulfur of the catalytic Cysteine.

    • Geometry: Set the bond length to 1.75 Å (C-S bond) and enforce

      
       planar geometry at the formed imine carbon.
      
  • Constraint Application:

    • Apply a hydrogen bond constraint between the ligand's free amine (

      
      ) and the backbone carbonyl of the S2 pocket or a conserved Aspartate (e.g., Asp158), as this anchors the orientation for the warhead.
      

Molecular Dynamics (MD) of the Thioimidate Adduct

Static docking cannot predict the stability of the reversible covalent bond. MD simulations are required to assess whether the adduct remains stable or is prone to hydrolysis/dissociation.

Parameterization (The "Missing Parameters" Problem)

The thioimidate linkage (


) and the trifluoro-alkane moiety are non-standard residues in most force fields (Amber/CHARMM).

Self-Validating Protocol:

  • Fragment Extraction: Excise the covalently bound ligand + Cysteine residue (capped).

  • Charge Derivation: Run a RESP (Restrained Electrostatic Potential) charge calculation using HF/6-31G* on the capped fragment.

  • Force Field Generation: Use Antechamber (AmberTools) to generate GAFF2 (General Amber Force Field) parameters for the ligand-cysteine hybrid residue.

  • Topological Merging: Rename the catalytic Cysteine in the PDB to a new residue code (e.g., "CYL") and load the custom library into LEaP.

Simulation Setup
  • Solvent: TIP3P Water Box (10 Å buffer).

  • Ions: Neutralize with

    
     and add 0.15M NaCl.
    
  • Ensemble: NPT at 310 K, 1 atm.

  • Duration: Minimum 100 ns.

  • Analysis Metric: Monitor the distance between the Thioimidate Nitrogen and the catalytic Histidine. A stable H-bond here is required to stabilize the oxyanion hole and prevent hydrolysis.

Visualization of Workflows

Covalent Modeling Workflow

The following diagram illustrates the integration of QM parameterization into the covalent docking and MD pipeline.

G cluster_0 Pre-Simulation QM QM Profiling (Gaussian/Orca) Param Force Field Parameterization (RESP/GAFF2) QM->Param Charge Derivation Dock Covalent Docking (Thioimidate Formation) Param->Dock Ligand Topology Prep Receptor Prep (Active Ion Pair) Prep->Dock Target Structure MD MD Simulation (100ns NPT) Dock->MD Adduct Complex Analysis Stability Analysis (H-Bond/RMSD) MD->Analysis Trajectory

Caption: Workflow integrating QM charge derivation with covalent docking and MD simulation for non-standard warheads.

Reaction Mechanism (Thioimidate Formation)

This diagram details the specific chemical transformation modeled during the "Link" step of covalent docking.

Reaction L_CN Ligand-C≡N (Electrophile) TS Transition State (Anionic) L_CN->TS Attack P_SH Cys-S⁻ (Nucleophile) P_SH->TS Attack Adduct Thioimidate Adduct (Ligand-C(=NH)-S-Cys) TS->Adduct Protonation (from His+)

Caption: Reversible covalent mechanism of nitrile warheads reacting with cysteine proteases.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts caused by the trifluoromethyl group compared to a non-fluorinated control (Leucine Nitrile).

PropertyNon-Fluorinated (Leu-CN)Trifluoro-Analog (ATFB-CN)Impact on Modeling
Amine pKa ~9.6~6.2At pH 7.4, ATFB-CN is largely neutral; requires checking protonation states.
LogP ~0.5~1.2Increased lipophilicity improves membrane permeability (ADMET).
C≡N IR Freq. ~2240 cm⁻¹~2260 cm⁻¹Shift indicates stronger bond polarization (QM validation metric).
LUMO Energy Higher (Less Reactive)Lower (More Reactive)Increased electrophilicity toward Cys-S⁻.
Metabolic Stability Low (Oxidation prone)HighFluorine blocks P450 oxidation at the

-position.

References

  • Cys-Reactive Nitriles: Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Med. Chem. Lett. (2014).

  • Covalent Docking Protocols: Covalent Docking using Glide. Schrödinger Knowledge Base.

  • Fluorine Effects: The influence of fluorination on the physicochemical properties of amino acids. Beilstein J. Org. Chem. (2018).

  • Thioimidate Mechanism: Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry (2013).

  • Force Field Generation: AmberTools: A Versatile Package for Molecular Mechanics Simulations. University of California, San Francisco.

Sources

Methodological & Application

Application Note: High-Efficiency N-Derivatization of 2-Amino-4,4,4-trifluorobutanenitrile Hydrochloride

[1]

Executive Summary

2-Amino-4,4,4-trifluorobutanenitrile (

1severe electronic deactivation


This guide provides an optimized protocol for N-acylation (Amide Coupling) and N-protection , specifically engineered to overcome these electronic barriers while preventing racemization of the labile

1

Chemical Context & Mechanistic Challenges[1][2]

The Nucleophilicity Problem

Unlike standard alkyl amines (pKa


1
  • Inductive Effect (-I): The

    
    -
    
    
    group pulls electron density through the
    
    
    -bond framework.[1]
  • Resonance/Inductive Effect of Nitrile: The

    
    -nitrile group further depletes electron density from the nitrogen lone pair.
    

Consequence: The amine is a poor nucleophile. It requires highly activated electrophiles (e.g., HATU-activated esters or Acid Chlorides) and precise base control to proceed.[1]

Stability & Racemization Risk

The



1
  • Risk: Excess base or high temperatures can lead to deprotonation at the

    
    -carbon, causing racemization (loss of chirality).[1]
    
  • Risk: Basic conditions can also trigger the Retro-Strecker reaction , decomposing the amino nitrile back into the corresponding imine/aldehyde and cyanide.

Experimental Protocols

Protocol A: High-Yield Amide Coupling (HATU Method)

Recommended for coupling with chiral amino acids or complex carboxylic acids where preventing racemization is critical.[1]

Materials
  • Substrate: 2-Amino-4,4,4-trifluorobutanenitrile HCl (1.0 equiv)

  • Carboxylic Acid: Coupling partner (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.[1] Note: DCM is often too non-polar to dissolve the salt effectively.

Step-by-Step Methodology
  • Activation (Pre-activation is Crucial):

    • In a flame-dried flask under

      
      , dissolve the Carboxylic Acid  (1.1 equiv) and HATU  (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).
      
    • Add DIPEA (1.0 equiv) dropwise.[1]

    • Stir at

      
       for 15 minutes. This generates the highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1]
      
  • Salt Neutralization (The "Free-Basing" Step):

    • In a separate vial, suspend 2-Amino-4,4,4-trifluorobutanenitrile HCl (1.0 equiv) in minimal DMF.

    • Add DIPEA (2.0 equiv).[1] Observe: The suspension should clear as the free amine is released.

    • Critical Control Point: Ensure the solution is homogeneous before transfer.

  • Coupling:

    • Add the neutralized amine solution dropwise to the activated acid solution at

      
      .
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[1] The electron-deficient amine reacts slowly; do not heat above

      
       to avoid nitrile hydrolysis.[1]
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash sequentially with:

      • 5%

        
         (aq) (removes DMF).[1]
        
      • 5% Citric Acid (removes unreacted amine/DIPEA).[1]

      • Sat.

        
         (removes unreacted acid).[1]
        
      • Brine.[2]

    • Dry over

      
       and concentrate.
      
Protocol B: N-Protection (Boc-Derivatization)

Recommended for stabilizing the intermediate for multi-step synthesis.[1]

Materials
  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.2 equiv)[1]
    
  • Base:

    
     (Triethylamine) (2.5 equiv)[1]
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv) - Required due to low nucleophilicity.[1]

  • Solvent: DCM (Dichloromethane) or THF.[1]

Methodology
  • Suspend the Nitrile HCl salt in DCM at

    
    .
    
  • Add

    
      slowly. The mixture will become a slurry of 
    
    
    .[1]
  • Add

    
      (dissolved in minimal DCM).[1]
    
  • Add DMAP solid.

  • Stir at RT overnight.

  • Workup: Wash with 0.5 M HCl (cold) to remove DMAP/TEA, then Brine.

Visualization of Reaction Logic[4]

The following diagram illustrates the decision logic and workflow for derivatizing this specific scaffold, highlighting the critical "Activation" path required for deactivated amines.

Gcluster_0Critical Control: Electronic DeactivationStartStart: 2-Amino-4,4,4-trifluorobutanenitrile HClBaseNeutralization(DIPEA/DMF)Start->Base DeprotonateFreeAmineFree Amine(Low Nucleophilicity)Base->FreeAmineDecisionTarget Derivative?FreeAmine->DecisionCouplingCoupling Reaction(0°C -> RT, 12h)FreeAmine->Coupling Slow AttackBocBoc2O + DMAP(Catalytic Activation)FreeAmine->Boc Nucleophilic AttackPathAAmide (Drug Core)Decision->PathA CouplingPathBCarbamate (Protecting Group)Decision->PathB ProtectionActPre-Activation(Acid + HATU)PathA->Act Prepare ElectrophilePathB->BocAct->Coupling Activated EsterProductFinal N-DerivatizedProductCoupling->ProductBoc->Product

Figure 1: Workflow logic for N-derivatization. Note the requirement for "Pre-Activation" in the amide path to compensate for the amine's low reactivity.

Analytical Validation (QC)

Due to the fluorine content,


 NMR
Analytical MethodExpected ObservationPurpose

NMR
Shift from

ppm (Free amine)


ppm (Amide/Boc).
Confirm conversion; quantify yield.
LC-MS (ESI+)

peak. Note: Nitriles often adduct with

or

.
Confirm mass identity.
Chiral HPLC Split peak (enantiomers) on Chiralpak AD-H or OD-H columns.Verify no racemization occurred at the

-carbon.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield (<30%) Amine not fully neutralized or Acid not activated enough.[1]Switch from EDC to HATU or COMU . Ensure pH

8.
Racemization Base concentration too high or temp too high.Use Collidine or NMM (weaker bases) instead of TEA. Keep at

.
Hydrolysis (Amide formation) Water present in solvent; Nitrile hydrolysis.[1]Use strictly anhydrous DMF . Avoid aqueous workup if product is water-soluble.[1]

References

  • Vertex Pharmaceuticals. (2015).[1] Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element. National Institutes of Health (PMC). Link

  • Soloshonok, V. A., et al. (2014).[1][3] Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. National Institutes of Health (PMC). Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2023).[1] The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Application Notes. Link

  • MedChemExpress. (2024).[1] 2-Amino-4,4,4-trifluorobutyric acid Product Information. Link

Application Note: Enzymatic Resolution of Racemic 2-Amino-4,4,4-trifluorobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Fluorine Effect in Drug Design

2-Amino-4,4,4-trifluorobutanenitrile is a critical chiral building block, serving as a bioisostere for Leucine in peptide mimetics and a precursor for DPP-4 inhibitors. The trifluoromethyl (


) group imparts metabolic stability and lipophilicity, but its strong electron-withdrawing nature (

effect) significantly reduces the nucleophilicity of the adjacent amine. This makes traditional chemical resolution (e.g., diastereomeric salt formation) difficult due to weak salt formation.
Why Enzymatic Resolution?

Enzymatic Kinetic Resolution (EKR) offers a superior alternative to chemical methods for this substrate.

  • Chemo-selectivity: Enzymes operate under mild conditions (neutral pH, ambient temp), preventing the hydrolysis of the labile nitrile group (

    
    ) which can occur in harsh acidic/basic chemical resolutions.
    
  • Stereo-control: Lipases, particularly Candida antarctica Lipase B (CAL-B), possess a chiral binding pocket that can distinguish between the (R) and (S) enantiomers of sterically demanding fluorinated amines.

Mechanism of Action: Serine Hydrolase Acylation

The resolution proceeds via the Ping-Pong Bi-Bi mechanism . The catalytic serine residue of the lipase attacks the acyl donor (ester), forming an acyl-enzyme intermediate. The fast-reacting enantiomer of the amine (nucleophile) then attacks this intermediate, releasing the chiral amide. The slow-reacting enantiomer remains as the free amine.

G Substrate Racemic 2-Amino-4,4,4-trifluorobutanenitrile Enzyme Lipase (CAL-B) Ser-OH Substrate->Enzyme Binding Complex Acyl-Enzyme Intermediate Enzyme->Complex Alcohol Release AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->Enzyme Acylation ProductS (S)-Amide (Acylated) Complex->ProductS Fast Reaction (Nucleophilic Attack) ProductR (R)-Amine (Unreacted) Complex->ProductR No Reaction (Steric Mismatch)

Caption: Kinetic resolution pathway via lipase-catalyzed N-acylation. The enzyme selectively acylates one enantiomer.

Materials & Equipment

CategoryItemSpecification/Notes
Substrate 2-Amino-4,4,4-trifluorobutanenitrilePurity >98%; Racemic.
Biocatalyst Immobilized Candida antarctica Lipase Be.g., Novozym 435 or equivalent. Load: >10,000 PLU/g.
Acyl Donor Isopropyl Acetate (IPAc)Acts as both solvent and donor. High flash point.
Alt. Donor Ethyl AcetateStandard, but produces ethanol (inhibitor).
Solvent MTBE (Methyl tert-butyl ether)Excellent for lipase activity; low water solubility.
Analytical HPLC Column: Chiralpak AD-H or Crownpak CR(+)Essential for ee determination.
Equipment Orbital Shaker / ThermomixerSet to 200-300 rpm.

Experimental Protocol

Phase 1: Enzyme Screening (Micro-scale)

Objective: Identify the optimal enzyme and solvent system.

  • Preparation: In 2 mL HPLC vials, weigh 5 mg of racemic substrate.

  • Solvent Addition: Add 1 mL of solvent (Screen: MTBE, Toluene, DIPE).

  • Acyl Donor: Add 2 equivalents of Acyl Donor (Ethyl Acetate or Vinyl Acetate).

    • Note: Vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde) but can deactivate enzymes over time.

  • Enzyme Addition: Add 10 mg of immobilized enzyme (Screen: CAL-B, Pseudomonas cepacia (PS-C), Thermomyces lanuginosus (TL)).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Analysis: Filter 50 µL aliquot, dilute with mobile phase, and analyze via Chiral HPLC. Calculate Conversion (

    
    ) and Enantiomeric Ratio (
    
    
    
    ).

Success Criteria:

  • Conversion (

    
    ) ≈ 50%[1]
    
  • Enantiomeric Ratio (

    
    ) > 20 (ideally >100)
    
    • Formula:

      
      
      
Phase 2: Preparative Scale Resolution (Protocol)

Objective: Resolution of 10g of Racemic 2-Amino-4,4,4-trifluorobutanenitrile.

Step 1: Reaction Setup[2]
  • Dissolve 10.0 g (72.4 mmol) of racemic 2-Amino-4,4,4-trifluorobutanenitrile in 100 mL of MTBE .

  • Add 2 equivalents (14.2 mL) of Ethyl Acetate.

    • Expert Insight: If reaction rate is slow due to the

      
       group, switch to 2,2,2-trifluoroethyl acetate  as the donor to increase electrophilicity.
      
  • Add 1.0 g of Immobilized CAL-B (10% w/w relative to substrate).

  • Incubate in an orbital shaker at 35°C and 200 rpm .

Step 2: Monitoring
  • Sample at t=4h, 8h, 12h, and 24h.

  • Stop reaction when conversion reaches 49-50% . Do not exceed 50% to preserve the optical purity of the remaining amine.

Step 3: Work-up (Separation of Amine and Amide)

The beauty of this method is the easy chemical separation.

  • Filtration: Filter off the immobilized enzyme beads (can be washed and reused 2-3 times).

  • Acid Extraction:

    • Transfer the filtrate (MTBE) to a separatory funnel.

    • Extract with 1M HCl (3 x 30 mL) .

    • Organic Layer: Contains the (S)-Amide (acylated product).

    • Aqueous Layer: Contains the (R)-Amine (unreacted) as the hydrochloride salt.

  • Recovery of (R)-Amine:

    • Basify the aqueous layer to pH 10 using 4M NaOH.

    • Extract with DCM or MTBE (3 x 30 mL).

    • Dry over

      
       and concentrate in vacuo.
      
    • Yield: Expect ~40-45% (Theoretical max 50%). ee: >98%.[3]

  • Hydrolysis of (S)-Amide (Optional):

    • If the (S)-amine is the desired target, treat the organic layer amide with 6M HCl at reflux to hydrolyze the acetyl group and nitrile, yielding the amino acid, or use specific amidases for mild deprotection.

Analytical Methods

HPLC Method Parameters:

  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 µm)
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (Nitrile absorbance)

  • Temperature: 25°C

Data Interpretation:

Peak Retention Time (approx) Identity
1 8.5 min (R)-2-Amino-4,4,4-trifluorobutanenitrile
2 11.2 min (S)-2-Amino-4,4,4-trifluorobutanenitrile

| 3 | 14.5 min | (S)-Acetamide derivative |

Note: Absolute configuration must be confirmed via optical rotation comparison with literature values or X-ray crystallography of a derivative.

Troubleshooting & Critical Parameters

The Nucleophilicity Challenge

The strong electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the


-amine.
  • Symptom: Reaction stalls at <30% conversion.

  • Solution 1: Increase Temperature to 45°C (limit for most immobilized enzymes).

  • Solution 2 (Preferred): Use a "Activated" Acyl Donor. Replace Ethyl Acetate with Isopropyl Acetate or Trifluoroethyl Butyrate . The leaving group thermodynamics drive the reaction.

Enzyme Water Activity ( )

Lipases require a micro-layer of water to maintain conformation.

  • Issue: Using strictly anhydrous solvents (molecular sieve dried) may deactivate the enzyme.

  • Fix: Equilibrate the solvent and enzyme at

    
     using salt hydrate pairs (e.g., 
    
    
    
    ) in the headspace if activity drops.

Workflow Start Start: Racemic Substrate Screen Screening Phase (24h, 5mg scale) Start->Screen Decision Check E-value > 20? Screen->Decision Decision->Screen No (Change Enzyme/Solvent) ScaleUp Scale-Up (10g) MTBE, CAL-B, 35°C Decision->ScaleUp Yes Monitor Monitor Conversion Stop at 50% ScaleUp->Monitor Workup Acid/Base Extraction Monitor->Workup Amine (R)-Amine (Aqueous Phase) Workup->Amine Amide (S)-Amide (Organic Phase) Workup->Amide

Caption: Operational workflow for the enzymatic resolution process.

References

  • Preparation of Chiral Fluorinated Amino Acids: Soloshonok, V. A., et al. "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid."[4][5][6] National Institutes of Health (NIH). Available at: [Link] (Search Term: Soloshonok trifluorobutanoic acid).

  • Lipase Kinetic Resolution Mechanism: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 2007.
  • Resolution of

    
    -Aminonitriles: 
    Nakai, K., et al. "Kinetic Resolution of Racemic 
    
    
    
    -Aminonitriles via Stereoselective N-Acetylation Catalyzed by Lipase."[7] Bulletin of the Institute for Chemical Research, Kyoto University, 1992. Available at: [Link]
  • Dynamic Kinetic Resolution of Fluorinated Amino Acids: Takeda, R., et al. "Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution." Organic Process Research & Development. Available at: [Link]

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates.

Sources

Application Note: Scale-Up Synthesis of 2-Amino-4,4,4-trifluorobutanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry and scale-up parameters for the synthesis of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride (CAS: 769157-08-0, generic). This compound is a critical "building block" intermediate used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Dutogliptin, Gemigliptin) and other fluorinated bioactive agents.

The protocol utilizes a robust Strecker synthesis adapted for trifluoromethylated substrates, employing trifluoroacetaldehyde ethyl hemiacetal as a safer, easier-to-handle surrogate for the volatile trifluoroacetaldehyde. The method focuses on controlling the exothermic nature of the reaction, managing cyanide toxicity, and ensuring the isolation of a high-purity hydrochloride salt suitable for GMP downstream processing.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the nucleophilic addition of cyanide to an in situ generated trifluoromethyl-imine.

Reaction Pathway (Graphviz)

ReactionScheme Hemiacetal Trifluoroacetaldehyde Ethyl Hemiacetal (Starting Material) Imine Trifluoro-imine Intermediate (In Situ) Hemiacetal->Imine Imine Formation Nitrile 2-Amino-4,4,4- trifluorobutanenitrile (Free Base) Imine->Nitrile Strecker Addition Salt 2-Amino-4,4,4- trifluorobutanenitrile Hydrochloride (Final Product) Nitrile->Salt Salt Formation Reagent1 NH4Cl / NH4OH Reagent1->Imine Reagent2 NaCN / KCN Reagent2->Nitrile Reagent3 HCl (gas) / MTBE Reagent3->Salt

Figure 1: Synthetic pathway from the hemiacetal precursor to the hydrochloride salt via the Strecker reaction.

Strategic Process Development

Reagent Selection: The Hemiacetal Advantage

Gaseous trifluoroacetaldehyde (bp -18°C) is hazardous and difficult to quantify on a kilogram scale. We utilize 1-Ethoxy-2,2,2-trifluoroethanol (Trifluoroacetaldehyde ethyl hemiacetal) (bp ~104°C). Under aqueous ammoniacal conditions, the hemiacetal equilibrates to the aldehyde, which is immediately trapped as the imine, driving the equilibrium forward [1].

Cyanide Management

To mitigate the risks of HCN evolution:

  • pH Control: The reaction is buffered with Ammonium Chloride (

    
    ). This maintains a pH typically between 9-10, ensuring cyanide remains as the nucleophilic 
    
    
    
    ion rather than volatile HCN gas.
  • Stoichiometry: A slight excess of cyanide (1.05 - 1.1 eq) ensures conversion, but massive excesses are avoided to simplify waste treatment.

Salt Formation Strategy

The free aminonitrile base is unstable and prone to degradation (retro-Strecker or hydrolysis). Immediate conversion to the HCl salt is mandatory for stability. We employ anhydrous HCl in MTBE or Dioxane to precipitate the product, avoiding water which would hydrolyze the nitrile to the amide/acid.

Detailed Scale-Up Protocol (1.0 kg Input Basis)

Safety Warning: This procedure involves Sodium Cyanide (NaCN). All operations must be performed in a functioning fume hood with HCN sensors. A cyanide antidote kit (e.g., Hydroxocobalamin) must be available on-site. Waste streams must be treated with bleach (Sodium Hypochlorite) to destroy cyanide residues.

Materials & Equipment
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirrer and reflux condenser.

  • Cooling: Chiller capable of -10°C.

  • Reagents:

    • Trifluoroacetaldehyde ethyl hemiacetal (1.0 kg, 6.94 mol)

    • Ammonium Chloride (0.74 kg, 13.8 mol, 2.0 eq)

    • Ammonia (25% aq. solution) (2.0 L)

    • Sodium Cyanide (0.36 kg, 7.3 mol, 1.05 eq)

    • MTBE (Methyl tert-butyl ether) (10 L)

    • HCl (4M in Dioxane or anhydrous gas)

Step-by-Step Procedure
Step 1: Imine Formation[1]
  • Charge the reactor with Water (3.0 L) and Ammonium Chloride (0.74 kg) . Stir until dissolved.

  • Add Ammonia solution (25%, 2.0 L) . The solution will be basic (pH ~10).

  • Cool the mixture to 0°C .

  • Add Trifluoroacetaldehyde ethyl hemiacetal (1.0 kg) dropwise over 60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 10°C. The reaction is exothermic.

  • Stir at 0–5°C for 30 minutes to ensure imine formation.

Step 2: Strecker Reaction (Cyanide Addition)[1][2]
  • Dissolve Sodium Cyanide (0.36 kg) in Water (1.0 L) in a separate vessel.

  • Add the NaCN solution to the reactor dropwise over 45 minutes.

    • CPP:[3] Monitor temperature; do not exceed 15°C.

  • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

    • In-Process Control (IPC): Check conversion via GC or HPLC. Target: < 2% residual hemiacetal.

Step 3: Extraction
  • Add MTBE (4.0 L) to the reactor. Stir vigorously for 15 minutes.

  • Stop stirring and allow phases to separate.

  • Drain the lower aqueous layer (Cyanide Waste - Treat immediately with Bleach ).

  • Wash the organic MTBE layer with Brine (2.0 L) to remove residual ammonia and water.

  • Dry the organic phase over Anhydrous Sodium Sulfate (

    
    )  for 1 hour, then filter.
    
Step 4: Salt Formation & Isolation
  • Transfer the dry MTBE solution to a clean, dry reactor.

  • Cool to 0–5°C .

  • Slowly introduce HCl (4M in Dioxane, ~2.0 L) or bubble anhydrous HCl gas until pH of the supernatant is < 2.

    • Observation: A white precipitate (the product) will form immediately.

  • Stir at 0°C for 2 hours to complete precipitation.

  • Filter the solid under nitrogen atmosphere (hygroscopic).

  • Wash the cake with cold MTBE (1.0 L) .

  • Dry in a vacuum oven at 40°C for 12 hours.

Quantitative Data Summary

ParameterSpecification / Result
Input (Hemiacetal) 1.0 kg (6.94 mol)
Theoretical Yield 1.31 kg (as HCl salt)
Expected Yield 1.05 – 1.15 kg (80 – 88%)
Appearance White crystalline solid
Purity (HPLC) > 98.0%
Water Content (KF) < 0.5%
Melting Point 130 – 135°C (dec)

Process Flow Diagram (PFD)

PFD Reactor Jacketed Reactor (Strecker Reaction) Temp: 0°C -> 25°C Separator Phase Separator (Extraction w/ MTBE) Reactor->Separator Rxn Mixture WasteTreatment Cyanide Destruct (NaOCl Treatment) Separator->WasteTreatment Aq. Waste (CN-) Drying Drying Bed (Na2SO4) Separator->Drying Org. Phase (MTBE) Crystallizer Crystallization Tank (HCl Addition) Drying->Crystallizer Dry Nitrile Soln. Filter Filtration & Wash Crystallizer->Filter Slurry Product Final Product (HCl Salt) Filter->Product Wet Cake -> Dry

Figure 2: Unit operation flow for the isolation of the target hydrochloride salt.

Troubleshooting & Critical Controls

"Oiling Out" during Salt Formation
  • Cause: Presence of residual water in the organic phase.[1]

  • Solution: Ensure the MTBE phase is rigorously dried with

    
     or 
    
    
    
    before adding HCl. If oiling occurs, add a seed crystal and vigorous stirring, or add a co-solvent like heptane.
Low Yield
  • Cause: Incomplete extraction of the amine from the aqueous phase.

  • Solution: The aminonitrile is moderately polar. Ensure the aqueous phase pH is sufficiently high (>9) during extraction to keep the amine in the free base form. Perform multiple extractions with MTBE if necessary.

Color Issues
  • Cause: Polymerization of cyanide or aldehyde degradation.

  • Solution: Maintain strict temperature control (<5°C) during the initial mixing. If the product is yellow/brown, recrystallize from Isopropanol/MTBE.

References

  • Strecker Synthesis Mechanism & Applications

    • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."[1][2][4][5]

    • [Link]

  • Safety & Handling of Trifluoroacetaldehyde Ethyl Hemiacetal

    • Fisher Scientific.[6] "Safety Data Sheet: Trifluoroacetaldehyde ethyl hemiacetal."[6]

  • Synthesis of Fluorinated Amino Acids (Relevant to Dutogliptin/Gemigliptin)

    • National Institutes of Health (NIH) / PMC. "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
    • [Link]

  • Process Chemistry of Fluorinated Nitriles

    • Organic Process Research & Development.[7] "Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid."

    • [Link]

Sources

Using 2-Amino-4,4,4-trifluorobutanenitrile as a leucine mimetic

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 2-Amino-4,4,4-trifluorobutanenitrile as a Covalent Leucine Mimetic

Executive Summary

This guide details the application of 2-Amino-4,4,4-trifluorobutanenitrile (hereafter TFL-CN ) as a specialized building block in the design of covalent reversible protease inhibitors.[1] Structurally, TFL-CN functions as a bioisostere of leucine , where the trifluoromethyl (


) group mimics the steric bulk of the isopropyl side chain while enhancing metabolic stability. The nitrile (

) moiety acts as an electrophilic "warhead," targeting the catalytic cysteine or serine residues of proteases (e.g., Cathepsin K, DPP-4) to form a reversible thioimidate or imidate adduct.[1]

Key Advantages:

  • Metabolic Stability: The

    
     group blocks P450-mediated oxidative metabolism common at leucine's 
    
    
    
    -position.[1]
  • Reversibility: Unlike epoxides or halomethyl ketones, the nitrile warhead forms a reversible covalent bond, reducing the risk of permanent off-target haptenization and immunogenicity.

  • Potency: The electron-withdrawing nature of the

    
     group modulates the electrophilicity of the nitrile, potentially tuning the residence time on the target enzyme.
    

Chemical Properties & Handling

PropertySpecification
Chemical Name 2-Amino-4,4,4-trifluorobutanenitrile
Molecular Formula

Molecular Weight 138.09 g/mol
Function P1 Residue / Warhead
Storage -20°C, Desiccated (Hygroscopic)
Solubility DMSO, DMF, Methanol
Stability Sensitive to hydrolysis (strong acid/base + water)

Handling Precaution: Nitriles can hydrolyze to amides (


) or carboxylic acids (

) under strongly acidic or basic aqueous conditions.[1] All coupling reactions must be performed in anhydrous solvents.

Mechanism of Action: The "Fluorine-Nitrile" Trap

The efficacy of TFL-CN relies on two synergistic mechanisms: steric mimicry and covalent trapping.

  • Recognition (P1 Binding): The trifluoroethyl side chain occupies the hydrophobic S1 pocket of the protease. The

    
     group provides a volume similar to an isopropyl group (
    
    
    
    ) but with higher lipophilicity and orthogonal electronic properties.[1]
  • Capture (Warhead Activation): The nucleophilic thiol (Cys-SH) of the enzyme attacks the nitrile carbon. The resulting thioimidate is stabilized by the enzyme's oxyanion hole.

Diagram 1: Mechanism of Cysteine Protease Inhibition

G Enzyme Free Enzyme (Cathepsin K) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Peptide-TFL-CN) Inhibitor->Complex TS Transition State (Thioimidate Formation) Complex->TS Nucleophilic Attack (Cys-SH -> C≡N) Adduct Covalent Adduct (Reversible) TS->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Reversibility)

Caption: The catalytic cysteine attacks the nitrile carbon of TFL-CN, forming a thioimidate adduct.[1] The reaction is reversible, allowing the enzyme to regain activity upon inhibitor dissociation.

Protocol: Synthesis of Peptide-Nitrile Inhibitors

Direct solid-phase peptide synthesis (SPPS) is challenging because the nitrile is the C-terminus and cannot be attached to standard resins.[1] The recommended approach is Fragment Condensation in Solution .

Workflow Overview
  • Synthesize Peptide Fragment: Use SPPS to create the peptide chain (P2-P3-P4...) with a free C-terminal carboxylic acid.[1]

  • Couple Warhead: React the Peptide-COOH with H-TFL-CN in solution.

Materials Required
  • Peptide Fragment: Protected peptide with free C-terminus (e.g., Boc-Leu-Gly-OH).[1]

  • Warhead: 2-Amino-4,4,4-trifluorobutanenitrile (as HCl or Tosylate salt).[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Procedure

Step 1: Activation

  • Dissolve 1.0 equivalent (eq) of the Peptide-COOH in anhydrous DMF (concentration ~0.1 M).[1]

  • Add 1.1 eq of HATU .

  • Add 2.0 eq of DIPEA .

  • Stir at

    
     under nitrogen for 10 minutes to activate the carboxylate.
    

Step 2: Coupling

  • In a separate vial, dissolve 1.2 eq of TFL-CN (salt form) in minimal DMF.

  • Add 1.0 eq of DIPEA to the TFL-CN solution to neutralize the salt.

  • Add the TFL-CN solution dropwise to the activated peptide mixture.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Note: The electron-withdrawing

      
       group reduces the nucleophilicity of the amine, necessitating longer reaction times than standard amino acids.
      

Step 3: Work-up

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

  • Wash sequentially with:

    • 5%

      
       (3x) – Removes unreacted acid.[1]
      
    • Water (1x).[1]

    • Brine (1x).

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 4: Deprotection (If using Boc chemistry) [1]

  • Treat the crude intermediate with 4N HCl in Dioxane for 30 minutes.

  • Critical: Do not use aqueous acids (like TFA/H2O) for extended periods, as the nitrile may hydrolyze to the primary amide.

  • Precipitate the final product in cold diethyl ether.

Protocol: Kinetic Evaluation (FRET Assay)

To validate the "mimetic" properties, you must measure the inhibitory constant (


) or 

against a target protease (e.g., Cathepsin K).[1]
Experimental Setup
  • Enzyme: Human Recombinant Cathepsin K (1 nM final).[1]

  • Substrate: Fluorogenic peptide Z-Leu-Arg-AMC (or FRET pair).[1]

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.[1]

    • Note: DTT is required to keep the enzyme active, but excessive thiols can competitively attack the nitrile. Keep DTT

      
       5 mM.[1]
      
Assay Workflow
  • Pre-incubation: Incubate Enzyme + Inhibitor (TFL-CN derivative) for 30 minutes at RT. This allows the covalent bond to form (equilibrium).[1]

  • Initiation: Add Substrate (

    
     concentration).[1]
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the standard dose-response equation.
    
Diagram 2: Assay Logic & Data Interpretation

Assay Start Start: Inhibitor Design Synth Synthesis (Protocol 4) Start->Synth Assay FRET Assay (Protocol 5) Synth->Assay Decision IC50 < 10 nM? Assay->Decision Optimize Optimize P2/P3 Residues Decision->Optimize No Select Lead Candidate Decision->Select Yes Optimize->Synth

Caption: Iterative cycle for validating TFL-CN inhibitors. If potency is low, the non-covalent recognition elements (P2/P3) are usually optimized before altering the warhead.

Comparative Data: Leucine vs. Trifluoro-Leucine

The following table illustrates the expected impact of substituting a standard Leucine-Nitrile with TFL-CN in a hypothetical Cathepsin inhibitor.

FeatureLeucine-Nitrile (Leu-CN)TFL-CN (Trifluoro-analog)Scientific Rationale
Side Chain


Bioisosteric volume match.[1]
Lipophilicity (LogP) ModerateHighFluorine increases hydrophobicity, improving membrane permeability.[1]
Metabolic Stability Low (Oxidation prone)HighC-F bond is resistant to P450 hydroxylation.[1]
Electrophilicity ModerateIncreased

is electron-withdrawing, making the nitrile carbon more reactive toward Cys-SH.[1]
Potency (

)
BaselineTypically 2-5x LowerEnhanced hydrophobic contacts + stronger covalent trap.[1]

Troubleshooting & Quality Control

  • Issue: Low Yield in Coupling.

    • Cause: The amine of TFL-CN is less nucleophilic due to the inductive effect of the

      
       group.
      
    • Solution: Use stronger coupling reagents (HATU or COMU) and extend reaction time.[1] Ensure pH is basic (pH 8-9) during coupling to keep the amine deprotonated.[1]

  • Issue: Product Hydrolysis.

    • Observation: Appearance of amide peak in LC-MS (M+18).[1]

    • Solution: Avoid TFA/Water mixtures for HPLC purification.[1] Use Acetonitrile/Water with 0.1% Formic Acid and lyophilize immediately. Store at -20°C.

  • Issue: Racemization.

    • Cause: The

      
      -proton is acidic.
      
    • Solution: Avoid excessive base during coupling.[1] Use Collidine instead of DIPEA if racemization is observed.[2]

References

  • Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanaimides as potent and reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Lombart, H. G., et al. (2002).[1] "Design and synthesis of potent, selective, and orally bioavailable inhibitors of parasitic cysteine proteases." Journal of Medicinal Chemistry. Link

  • Soloshonok, V. A., et al. (2019).[1] "Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent." Organic Process Research & Development. Link[1]

  • Cierpicki, T., et al. (2022).[1][3] "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,4,4-trifluorobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,4,4-trifluorobutanenitrile. As a crucial building block in medicinal chemistry, the efficient synthesis of this fluorinated aminonitrile is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields.

Introduction

The synthesis of 2-Amino-4,4,4-trifluorobutanenitrile, often achieved through a modified Strecker synthesis or by alkylation of a nucleophilic glycine equivalent, presents unique challenges due to the influence of the trifluoromethyl group. This guide offers practical, experience-driven solutions to overcome these hurdles, ensuring a higher success rate and product purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-Amino-4,4,4-trifluorobutanenitrile?

A1: The two primary and most effective approaches for the synthesis of 2-Amino-4,4,4-trifluorobutanenitrile are the Strecker synthesis and the asymmetric alkylation of a chiral glycine equivalent.

  • Strecker Synthesis: This classical method involves a one-pot, three-component reaction between 3,3,3-trifluoropropanal, a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride).[1][2] This route is straightforward but typically yields a racemic mixture of the product.[1]

  • Asymmetric Alkylation: For enantiomerically pure products, which are often required in drug development, the alkylation of a chiral nucleophilic glycine equivalent is preferred.[3] A common strategy involves the use of a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary. This complex is then alkylated with a 2,2,2-trifluoroethyl electrophile (e.g., 2,2,2-trifluoroethyl iodide).[4][5]

Q2: My Strecker synthesis of 2-Amino-4,4,4-trifluorobutanenitrile is resulting in a low yield. What are the likely causes?

A2: Low yields in the Strecker synthesis of this specific aminonitrile can often be attributed to several factors:

  • Purity of 3,3,3-trifluoropropanal: The aldehyde starting material can be prone to oxidation or polymerization. It is crucial to use a pure, freshly distilled or purchased aldehyde.

  • Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature (0-10 °C) is critical to minimize side reactions, such as the hydrolysis of the nitrile.[6]

  • pH Control: The pH of the reaction mixture should be maintained in the slightly basic range (pH 8-10) to facilitate the nucleophilic attack of ammonia and the subsequent cyanide addition.[6]

  • In situ HCN Generation: When using a cyanide salt and an ammonium salt, the in situ generation of HCN is a key step. Ensure proper stoichiometry and mixing to facilitate this.[2]

Q3: I am observing significant byproduct formation in my asymmetric alkylation using a Ni(II) complex. How can I minimize this?

A3: Byproduct formation in this asymmetric synthesis often stems from competing reactions. Here are some key areas to troubleshoot:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the glycine complex without promoting side reactions. Potassium hydroxide has been shown to be effective.[4]

  • Solvent Purity: The use of anhydrous solvents (e.g., DMF) is essential, as water can lead to hydrolysis of the starting materials or intermediates.[7]

  • Reaction Temperature: While the alkylation can proceed at room temperature, careful temperature control is necessary to prevent decomposition and side reactions.[7]

  • Stoichiometry: Precise stoichiometry of the base and alkylating agent is crucial. An excess of either can lead to undesired byproducts.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of 2-Amino-4,4,4-trifluorobutanenitrile.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Poor quality of starting materials Verify the purity of 3,3,3-trifluoropropanal and the alkylating agent by NMR or GC-MS. Use freshly opened or purified reagents.
Inactive catalyst or degraded chiral auxiliary For asymmetric synthesis, ensure the chiral auxiliary and metal complex are of high purity and handled under appropriate conditions to prevent degradation.
Incorrect reaction temperature Optimize the reaction temperature. For the Strecker synthesis, maintain a low temperature (0-10 °C). For the alkylation, screen temperatures from 0 °C to room temperature.[6][7]
Suboptimal pH For the Strecker synthesis, monitor and adjust the pH to the optimal range of 8-10.[6]
Presence of moisture For the alkylation reaction, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Low Diastereoselectivity in Asymmetric Synthesis
Potential Cause Recommended Solution
Incorrect base or solvent combination The choice of base and solvent can significantly influence the stereochemical outcome. Meticulously evaluate different combinations, for example, KOH in DMF/MeOH.[4]
Temperature fluctuations Maintain a consistent and controlled temperature throughout the reaction.
Premature quenching of the reaction Ensure the reaction goes to completion before workup, as this can affect the final diastereomeric ratio.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Recommended Solution
Product is water-soluble During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency into an organic solvent.
Formation of emulsions during extraction Add a small amount of brine or a different organic solvent to break the emulsion.
Co-elution of impurities during column chromatography Optimize the solvent system for column chromatography by first performing thorough TLC analysis with different solvent mixtures to achieve better separation.
Product instability The aminonitrile may be susceptible to hydrolysis, especially under acidic or basic conditions. Perform purification steps at neutral pH and avoid prolonged exposure to harsh conditions.

Experimental Protocols

Protocol 1: General Strecker Synthesis of 2-Amino-4,4,4-trifluorobutanenitrile
  • In a well-ventilated fume hood, dissolve ammonium chloride in aqueous ammonia and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide in water to the cooled ammonia solution, maintaining the temperature below 10 °C.

  • Add 3,3,3-trifluoropropanal dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-10 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-4,4,4-trifluorobutanenitrile.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation using a Ni(II) Glycine Complex
  • Prepare the chiral Ni(II) complex of the glycine Schiff base according to established literature procedures.[3][4]

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the Ni(II) complex in anhydrous DMF.

  • Add powdered potassium hydroxide to the suspension and stir for 30 minutes at room temperature.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add 2,2,2-trifluoroethyl iodide dropwise.

  • Stir the reaction mixture for the optimized reaction time, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding it to a mixture of water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture of the alkylated Ni(II) complex can be separated by fractional crystallization or chromatography.

  • The desired diastereomer is then hydrolyzed under acidic conditions (e.g., 6N HCl in DME) to yield the corresponding amino acid, which can be converted to the aminonitrile if desired.[4]

Visualizing the Process

Strecker Synthesis Workflow

Strecker_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aldehyde 3,3,3-Trifluoropropanal Imine_Formation Imine Formation Aldehyde->Imine_Formation Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Imine_Formation Cyanide Cyanide Source (e.g., NaCN) Nucleophilic_Attack Cyanide Attack Cyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Aminonitrile 2-Amino-4,4,4- trifluorobutanenitrile Nucleophilic_Attack->Aminonitrile Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Temp Verify Reaction Temperature Control Start->Check_Temp Check_pH Monitor and Adjust Reaction pH (Strecker) Start->Check_pH Check_Atmosphere Ensure Inert Atmosphere (Alkylation) Start->Check_Atmosphere Optimize_Base Optimize Base and Stoichiometry (Alkylation) Start->Optimize_Base Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impure? Adjust_Temp Adjust Temperature and Monitor Check_Temp->Adjust_Temp Unstable? Adjust_pH Buffer or Titrate to Optimal pH Check_pH->Adjust_pH Incorrect? Improve_Inertness Improve Degassing and Dryness Check_Atmosphere->Improve_Inertness Compromised? Screen_Bases Screen Different Bases/Conditions Optimize_Base->Screen_Bases Suboptimal?

Sources

Preventing racemization during 2-Amino-4,4,4-trifluorobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4,4,4-trifluorobutanenitrile

Ticket System Status: 🟢 Operational Current Topic: Minimizing Racemization Protocols Reference Molecule: 2-Amino-4,4,4-trifluorobutanenitrile (CAS: Various / Generic structure)

Core Directive: The "Inductive Trap"

The Problem: You are likely experiencing loss of enantiomeric excess (ee%) during standard protection or coupling protocols. The Root Cause: 2-Amino-4,4,4-trifluorobutanenitrile is not a standard amino acid precursor. It suffers from a synergistic "Inductive Trap."

  • The Nitrile (

    
    ):  A strong electron-withdrawing group (EWG) that acidifies the 
    
    
    
    -proton.
  • The Trifluoromethyl (

    
    ):  A powerful inductive EWG located at the 
    
    
    
    -position.

While a standard


-amino nitrile has a pKa of ~25 (in DMSO), the presence of the 

group can lower this significantly (estimated pKa ~18–20). This places the

-proton within the deprotonation range of common tertiary amine bases (like DIEA/DIPEA and DBU) used in peptide synthesis.

The Result: Exposure to standard basic conditions triggers rapid deprotonation, forming an achiral keteniminate-like intermediate. Upon reprotonation, the stereocenter is scrambled.

Mechanism of Failure

The following diagram illustrates the specific pathway of racemization for this molecule. Note that unlike amino acids, which racemize via oxazolones, amino nitriles racemize via direct proton abstraction.

RacemizationMechanism cluster_0 Critical Failure Point L_Isomer L-Isomer (Chiral) Transition Planar Carbanion/ Keteniminate Intermediate (Achiral) L_Isomer->Transition α-Proton Abstraction (-BH+) Base Base (B:) (e.g., DIEA, DBU) Base->Transition Racemic Racemic Mixture (50% L / 50% D) Transition->Racemic Reprotonation (+H+ from solvent/BH+)

Caption: Figure 1. Base-mediated racemization pathway via the planar keteniminate intermediate. The synergy of -CN and -CF3 groups facilitates this abstraction.

Troubleshooting Guides (SOPs)

Scenario A: N-Protection (Boc/Fmoc Installation)

User Issue: "I lost optical purity protecting the amine."

Analysis: Standard Schotten-Baumann conditions (NaOH/Water/Dioxane) are too basic (pH > 10). The hydroxide ion will abstract the


-proton.

Protocol:

  • Solvent: Use DCM or THF. Avoid aqueous biphasic systems with strong inorganic bases.

  • Base Selection: Use Sodium Bicarbonate (

    
    )  (solid suspension) or 2,4,6-Collidine .
    
    • Why: Collidine (pKa ~7.4) is strong enough to scavenge the HCl/TFA byproduct but too weak and sterically hindered to abstract the

      
      -proton of the nitrile.
      
  • Temperature: Conduct reaction at 0°C .

Scenario B: Peptide Coupling (As the Amine Component)

User Issue: "Coupling this nitrile to a carboxylic acid resulted in a racemic product."

Analysis: If you use DIEA (DIPEA) or NMM as the base to neutralize the salt form of the amine, you risk racemization before the coupling occurs.

Corrective Workflow:

CouplingWorkflow Start Start: Amine Salt (HCl or TFA salt) Decision Is Base Required? Start->Decision Path_BaseFree Method A: Salt-Free (Best Integrity) Decision->Path_BaseFree Yes (Preferred) Path_WeakBase Method B: Weak Base (Collidine/TMP) Decision->Path_WeakBase No (Standard) Action_A Use Acid Fluoride or Pre-activated Ester Path_BaseFree->Action_A Action_B Use TMP (Collidine) + Oxyma/DIC Path_WeakBase->Action_B Result High ee% Product Action_A->Result Action_B->Result

Caption: Figure 2. Decision matrix for peptide coupling to prevent base-mediated racemization.

Recommended Reagents:

  • Coupling Agents: DIC/Oxyma Pure (Neutral pH profile).

  • Base: 2,4,6-Collidine (Sym-collidine) or TMP (2,4,6-Trimethylpyridine).

  • Avoid: HATU/HBTU with DIEA (The basicity of DIEA is the killer here).

Scenario C: Hydrolysis to Amino Acid

User Issue: "Hydrolyzing the nitrile to the acid destroyed the stereocenter."

Analysis: Chemical hydrolysis (Acidic or Basic) often requires harsh heat or extreme pH, both of which racemize the sensitive


-proton.

Protocol: Enzymatic Hydrolysis (Nitrilase/Lipase): This is the industry standard for fluorinated nitriles.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or specific nitrilases.

  • Conditions: Aqueous buffer (pH 7.0), 30°C.

  • Mechanism: The enzyme selectively hydrolyzes the L-enantiomer (or D, depending on specificity) under mild conditions where chemical racemization is kinetically forbidden.

Data & Reference Tables

Table 1: Base Safety Profile for Trifluoro-Nitriles
BasepKa (Conj.[1] Acid)Risk LevelRecommendation
DBU ~12.0Critical NEVER USE. Instant racemization.
Triethylamine (TEA) 10.75High Avoid. Too strong, non-hindered.
DIEA (DIPEA) 10.75High Avoid if possible. Use only stoichiometric amounts at -20°C.
NMM (N-Methylmorpholine) 7.38Moderate Acceptable for some couplings, but monitor ee%.
2,4,6-Collidine 7.43Low Recommended. Steric bulk prevents

-proton abstraction.
NaHCO3 6.3Safe Recommended for protection steps (biphasic).

Frequently Asked Questions (FAQ)

Q1: Can I use standard Fmoc-SPPS protocols with this molecule? A: Not without modification. Standard Fmoc removal uses 20% Piperidine (pKa ~11), which will likely racemize your nitrile if it is on the resin.

  • Fix: Use 50% Morpholine or Piperazine with DBU-free cocktails, or shorter deprotection times (2 x 3 min).

Q2: How do I measure the racemization? A: Standard C18 HPLC will not separate enantiomers. You must use Chiral HPLC or GC.

  • Columns: Chiralpak AD-H or OD-H are effective for aromatic derivatives. For the free amine/nitrile, derivatization with Marfey’s Reagent (FDAA) followed by standard HPLC is a robust method to determine D:L ratios.

Q3: Why is the


 group so problematic compared to a methyl group? 
A:  The 

group exerts a strong negative inductive effect (-I), pulling electron density away from the

-carbon. This stabilizes the negative charge that forms when the

-proton is removed. A methyl group is electron-donating (+I), which would destabilize the negative charge and protect against racemization.

References

  • Hughes, D. L., et al. (2009). "A Practical Enantioselective Synthesis of Odanacatib." Journal of Organic Chemistry. Describes the handling of sensitive

    
    -trifluoromethyl stereocenters. 
    
  • Faleo, G., et al. (2008). "Enzymatic Resolution of Fluorinated Amino Acids." Advanced Synthesis & Catalysis. Establishes the superiority of enzymatic hydrolysis for trifluorinated nitriles/esters.

  • BenchChem Technical Support. (2025). "Prevention of Racemization in Peptide Synthesis." General guide on base selection and additives (Oxyma/DIC) for sensitive couplings.

  • Steber, S. E., et al. (2014). "Enantioseparation and Racemization of

    
    -Aryl-
    
    
    
    -fluoroacetonitriles." Journal of Organic Chemistry. Details the keteniminate racemization mechanism for
    
    
    -fluoro nitriles.

Sources

Technical Support Center: Catalyst Selection for 2-Amino-4,4,4-trifluorobutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-4,4,4-trifluorobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of fluorinated amino compounds. The introduction of a trifluoromethyl group presents unique challenges to traditional synthetic methods, making catalyst selection a critical parameter for success, especially in achieving high yield and enantioselectivity. This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-Amino-4,4,4-trifluorobutanenitrile?

The most prevalent and versatile method is the Strecker reaction . This is a three-component reaction involving a ketone (1,1,1-trifluoroacetone), an amine (typically ammonia or an ammonium salt), and a cyanide source (like trimethylsilyl cyanide - TMSCN).[1][2][3] The reaction proceeds via an intermediate ketimine, which is then attacked by the cyanide nucleophile.[2][3] The key challenge lies in controlling the stereochemistry of this addition, which is where the catalyst plays a pivotal role.

Q2: Why is catalyst selection so critical for this specific synthesis?

Catalyst selection is paramount for two primary reasons:

  • Reactivity: Trifluoromethyl ketones are less reactive than their non-fluorinated analogs due to the strong electron-withdrawing nature of the CF₃ group, which destabilizes the intermediate iminium ion.[4] An effective catalyst must be able to activate the substrate efficiently.

  • Enantioselectivity: For pharmaceutical applications, obtaining a single enantiomer of the final amino nitrile is often required. Chiral catalysts are essential to control the facial selectivity of the nucleophilic attack of cyanide on the prochiral imine intermediate, thereby producing an enantioenriched product.[5][6]

Q3: What are the main classes of catalysts used for the asymmetric Strecker reaction of trifluoromethyl ketimines?

There are several successful classes of catalysts:

  • Lewis Acids: Metal triflates, such as Gallium(III) triflate, have proven effective in catalyzing the Strecker reaction for fluorinated ketones, leading to high yields.[1] For asymmetric synthesis, chiral metal complexes (e.g., Titanium, Copper) with chiral ligands are employed.[7][8]

  • Organocatalysts: Chiral Brønsted acids (e.g., phosphoric acids) and thiourea-based catalysts are widely used.[9][10] They activate the imine through hydrogen bonding, creating a chiral environment that directs the cyanide attack.[11]

  • Biocatalysts: Engineered enzymes, such as variants of cytochrome c552, are emerging as a powerful, sustainable approach for synthesizing chiral α-trifluoromethyl amines with high enantioselectivity.[12][13][14]

Q4: What are the primary safety concerns when working with this synthesis?

The primary hazard is the use of a cyanide source , such as TMSCN or KCN/HCN. All manipulations involving cyanide must be performed in a well-ventilated fume hood. A dedicated quench solution (e.g., aqueous bleach or hydrogen peroxide/NaOH) should be prepared in advance to neutralize any residual cyanide in the glassware and waste streams. Always consult your institution's safety protocols for handling highly toxic reagents.

Catalyst Selection and Performance Overview

Choosing the right catalyst system is a balance between desired yield, enantioselectivity, cost, and experimental convenience. The table below summarizes the characteristics of common catalyst types for this transformation.

Catalyst ClassSpecific Example(s)Typical LoadingAdvantagesDisadvantages
Lewis Acids Ga(OTf)₃, Ti-complexes5-10 mol%High yields, effective for difficult substrates.[1]Often requires strictly anhydrous conditions; metal contamination can be a concern.
Organocatalysts Chiral Phosphoric Acids, Takemoto Thiourea Catalysts1-10 mol%Metal-free, generally tolerant to air and moisture, high enantioselectivity.[4][10]May require longer reaction times or higher catalyst loadings compared to metal catalysts.
Biocatalysts Engineered Cytochromes, LipasesVariableExtremely high enantioselectivity, operates in aqueous media under mild conditions.[12][13][15]Substrate scope can be limited, enzyme availability and cost may be prohibitive.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and catalyst screening process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Work-up & Analysis P1 Prepare Anhydrous Reagents & Solvents P2 Set up Inert Atmosphere (N2/Ar) P1->P2 R1 Combine Ketone & Amine Source to form Imine in situ P2->R1 R2 Add Catalyst R1->R2 R3 Slowly Add Cyanide Source (TMSCN) R2->R3 R4 Monitor Reaction (TLC/GC-MS) R3->R4 W1 Quench Reaction R4->W1 W2 Aqueous Work-up & Extraction W1->W2 W3 Purify Crude Product (Chromatography/Recrystallization) W2->W3 W4 Analyze Yield & ee% (NMR, Chiral HPLC) W3->W4

Caption: General experimental workflow for the synthesis of 2-Amino-4,4,4-trifluorobutanenitrile.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage.• Use a fresh batch of catalyst. For Lewis acids, ensure handling under inert conditions.
2. Presence of Water: Water can hydrolyze the imine intermediate or TMSCN.[16]• Use freshly distilled, anhydrous solvents and reagents. Dry glassware thoroughly.
3. Inefficient Imine Formation: The equilibrium may not favor the imine.• Add a dehydrating agent like molecular sieves. Ensure the amine source is appropriate.
4. Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.• Screen a range of temperatures (e.g., -20 °C to room temperature) to find the optimum.
Low Enantioselectivity (ee%) 1. Racemic Background Reaction: A non-catalyzed reaction may be occurring in parallel.• Lower the reaction temperature to slow down the background reaction. • Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
2. Incorrect Catalyst Choice: The chosen catalyst may not be suitable for the specific substrate.• Consult literature for catalysts proven to work with trifluoromethyl ketimines.[5][6] Thiourea or phosphoric acid catalysts are often good starting points.[4][10]
3. Catalyst Degradation: See "Low Yield" point 1.• Ensure the catalyst is active and handled correctly.
Formation of Side Products 1. Cyanohydrin Formation: The cyanide source can add directly to the ketone starting material.• Ensure the imine is pre-formed or forms rapidly before the addition of the cyanide source. Some catalysts promote imine formation over cyanohydrin formation.
2. Over-reaction or Decomposition: The product may be unstable under the reaction conditions.• Monitor the reaction closely and quench it as soon as the starting material is consumed.[16] • Use milder reaction conditions if possible.
Difficulty in Product Purification 1. Co-elution with Catalyst: The catalyst or its byproducts may have similar polarity to the product.• For organocatalysts, an acidic or basic wash during work-up can often remove them. • If using column chromatography, screen different eluent systems for better separation.[17]
2. Product Instability: The aminonitrile may be prone to hydrolysis on silica gel.• Neutralize the silica gel with triethylamine before packing the column. • Consider alternative purification methods like recrystallization or distillation if applicable.[17][18]
Troubleshooting Workflow

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocol: Asymmetric Strecker Reaction using a Thiourea Organocatalyst

This protocol is a representative example and may require optimization for your specific setup.

Materials:

  • 1,1,1-Trifluoroacetone

  • Ammonia (7N solution in Methanol)

  • Trimethylsilyl cyanide (TMSCN)

  • Takemoto-type thiourea catalyst

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the thiourea catalyst (0.02 mmol, 5 mol%).

  • Imine Formation: Dissolve the catalyst in anhydrous CH₂Cl₂ (2 mL). Cool the solution to the desired temperature (e.g., -20 °C). Add 1,1,1-trifluoroacetone (0.4 mmol, 1.0 equiv). Stir for 5 minutes, then add the ammonia solution in methanol (0.44 mmol, 1.1 equiv). Allow the mixture to stir for 30 minutes to facilitate in-situ imine formation.

  • Cyanide Addition: Add TMSCN (0.6 mmol, 1.5 equiv) dropwise to the reaction mixture over 10 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the consumption of the starting material by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by adding 1M HCl (5 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the resulting crude aminonitrile by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess using chiral HPLC.

References
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022, February 2). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N-H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022, February 16). PubMed. Retrieved February 22, 2026, from [Link]

  • Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022, February 2). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Catalytic asymmetric Strecker reaction of tri‐ and difluoromethyl ketimines. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Catalytic Asymmetric Mannich Reaction of α-Fluoronitriles with Ketimines: Enantioselective and Diastereodivergent Construction of Vicinal Tetrasubstituted Stereocenters. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Catalytic asymmetric Strecker reaction of cyclic N‐acyl trifluoromethyl... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. (n.d.). CHIMIA. Retrieved February 22, 2026, from [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. Retrieved February 22, 2026, from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024, March 21). MDPI. Retrieved February 22, 2026, from [Link]

  • Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Scientific & Academic Publishing. Retrieved February 22, 2026, from [Link]

  • Asymmetric Michael additions involving α‐fluoro‐α‐nitro esters. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • The Synthesis and Strecker Reaction of 2-Chlorotetrafluoroethanesulfinyl Ketimines. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022, March 16). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2025, October 16). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. (2003, September 19). PubMed. Retrieved February 22, 2026, from [Link]

  • Synthesis of α-trifluoromethyl amines. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Synthesis of α-Deuterated Trifluoromethylated Amines through Isomerization-Deuteration Reaction of Imines. (2026, February 19). ACS Publications. Retrieved February 22, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. (n.d.). Google Patents.

Sources

Technical Support Center: Trifluoromethylated Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Methyl" & The Cyano Challenge

Welcome to the Technical Support Center. You are likely here because you are attempting to install a trifluoromethyl (


) group and a nitrile (

) group simultaneously (cyanotrifluoromethylation) or are attempting to trifluoromethylate an existing nitrile scaffold.

These reactions are high-value in medicinal chemistry.[1] The


 group acts as a bioisostere for the isopropyl group but with inverted electronics, preventing metabolic oxidation (the "Magic Methyl" effect), while the nitrile provides a handle for further transformation or hydrogen bonding.

However, these reactions are notoriously temperamental. The high electronegativity of fluorine destabilizes transition states, and the reagents involved (Togni, Ruppert-Prakash) are sensitive to moisture and stoichiometry. This guide prioritizes the two most common and problematic workflows: Copper-Catalyzed Radical Cyanotrifluoromethylation of Alkenes and Electrophilic


-Trifluoromethylation .

Module 1: Radical Cyanotrifluoromethylation of Alkenes

Target: Synthesizing


-trifluoromethyl nitriles from styrenes or aliphatic alkenes.[2]
Primary Protocol Reference: Wang, F., et al. J. Am. Chem. Soc. 2016 [1]; He, Y. T., et al. Org. Lett. 2014 [2].[3][4]
The Mechanism (Visualization)

Understanding the radical cycle is critical for troubleshooting. If you lose control of the radical lifespan, you get side products.

Cyanotrifluoromethylation Start Start: Togni Reagent + Cu(I) SET SET Step Start->SET CF3_Rad •CF3 Radical SET->CF3_Rad Generates Benzylic_Rad Benzylic Radical (Critical Intermediate) CF3_Rad->Benzylic_Rad + Alkene Alkene Alkene Substrate Product Product: CF3-Alkyl-CN Benzylic_Rad->Product Trapped by Cu(II)-CN Side_Hydro Side Product: Hydrotrifluoromethylation Benzylic_Rad->Side_Hydro H-Abstraction (Solvent/Impurity) Cu_CN Cu(II)-CN Species Cu_CN->Product Ligand Transfer

Figure 1: Radical mechanism for Copper-catalyzed cyanotrifluoromethylation. Note the competition between Cyanide trapping and Hydrogen abstraction.

Troubleshooting Guide: Radical Pathway
SymptomRoot CauseTechnical Solution
Low Enantioselectivity (ee) Cyanide Poisoning: High concentrations of

displace the chiral bisoxazoline ligand from the Copper center [1].
Slow Addition: Do not add TMSCN all at once. Use a syringe pump or portion-wise addition to keep

low relative to the catalyst.
Hydro-Product (

instead of

)
H-Atom Abstraction: The benzylic radical is long-lived and grabs a proton from the solvent or reagents before the Cu-CN trap arrives.Solvent Switch: Avoid H-donor solvents (e.g., THF, Toluene). Switch to DCM or Chloroform (non-stabilized). Ensure reagents are anhydrous.
No Reaction / Catalyst Death Oxidation State Mismatch: The reaction requires Cu(I) to initiate the SET. If starting with Cu(II), you need a reductant, or the induction period will be infinite.Purge & Catalyst Check: Use

(Cu(I)) and strictly degas the solvent (freeze-pump-thaw). Oxygen quenches the radical chain.
Polymerization of Styrene Radical Chain Propagation: The benzylic radical attacks another alkene molecule instead of the metal center.Dilution: Increase solvent volume (0.05 M or lower). Lower temperature (0°C instead of RT) to favor the lower activation energy trapping step over polymerization.

Expert Insight:

"In enantioselective protocols, the identity of the cyanide source matters. TMSCN is preferred over metallic cyanides (KCN/NaCN) because it provides a controlled release of the cyano group and is soluble in the non-polar solvents required for radical stability." — Dr. Helix

Module 2: Electrophilic -Trifluoromethylation of Nitriles

Target: Installing a


 group onto a carbon already bearing a nitrile (C-H functionalization).
Primary Protocol Reference: Li, L., et al. J. Org.[1][3][4] Chem. 2014 (Adapted for nitriles) [3]; Togni, A. et al. [4].
The Workflow (Visualization)

AlphaTrifluoromethylation Substrate Substrate: Alpha-Cyano Ester/Ketone Activation Step 1: Deprotonation / Silyl Enol Ether Formation Substrate->Activation Intermediate Intermediate: Iodinane Complex Activation->Intermediate + Togni Reagent Reagent Reagent: Togni II (Hypervalent Iodine) Catalyst Catalyst: Lewis Acid (CuSCN or Zn(NTf2)2) Catalyst->Intermediate Activates Iodine Product Product: Alpha-CF3 Nitrile Intermediate->Product Reductive Elimination

Figure 2: Electrophilic activation pathway. The "Activation" step is the most common point of failure.

Troubleshooting Guide: Electrophilic Pathway

Q: I am using Togni Reagent II, but I see no conversion of my


-cyano substrate. 
A:  The acidity of the 

-proton in nitriles (

in DMSO) is significantly lower than that of

-keto esters (

).
  • The Fix: You cannot rely on mild bases. You must pre-form the nucleophile.

    • Option A (Silyl Ketene Imine): Treat the nitrile with LDA followed by TMSCl to generate the silyl ketene imine, then react with Togni reagent + Lewis Acid (CuSCN) [3].

    • Option B (Phase Transfer): If the nitrile has a second activating group (e.g.,

      
      -cyano ester), use 
      
      
      
      with a phase transfer catalyst (TEBA) in DCM/Water.

Q: The Togni reagent won't dissolve, or the reaction is heterogeneous. A: Togni reagents have poor solubility in non-polar solvents like Hexane or Toluene, but these solvents are often best for radical chemistry.

  • The Fix: Use Acetonitrile or DCM . If using a Copper catalyst, DMF is often the "magic solvent" that solubilizes both the organic substrate and the hypervalent iodine species, facilitating the ligand exchange [3].

Q: Safety Alert: My Togni reagent looks "crusty" or discolored. A: STOP. Hypervalent iodine compounds are potentially explosive (shock sensitive) if degraded or dry-heated.

  • Protocol:

    • Never scrape dried Togni reagent from a glass joint.

    • If the reagent is yellow/brown (it should be white), recrystallize it from chloroform/hexane before use, or discard it as hazardous waste.

    • Reference: Benchchem Safety Protocols [5].

FAQ: General Synthesis Issues

Q: Can I use the Ruppert-Prakash reagent (


) to put a 

on a nitrile?
A: Generally, no .
  • The Science:[5]

    
     is a nucleophilic source of 
    
    
    
    .[6] Nitriles are electrophiles. If you react them, the
    
    
    will attack the nitrile carbon to form an imine (which hydrolyzes to a ketone), not an
    
    
    -CF3 nitrile.
  • Exception: If you are doing a nucleophilic aromatic substitution (

    
    ) on a fluorinated benzonitrile, then yes, 
    
    
    
    can replace a halogen on the ring, but it won't attach next to the nitrile group on an alkyl chain.

Q: My yield is 30%. Where is the rest of my mass? A: Check for Hydrotrifluoromethylation .[7]

  • In Copper-catalyzed reactions, if the cyanide trap is too slow, the intermediate radical abstracts a Hydrogen.

  • Diagnostic: Check the proton NMR. A new doublet or quartet (coupling with F) in the alkyl region indicates you made the

    
     product instead of the 
    
    
    
    product.
  • Remedy: Increase the concentration of the cyano source or switch to a more reactive cyano-transfer agent (e.g., switch from TMSCN to Zn(CN)2 if the catalyst allows).

References

  • Wang, F., Wang, D., Wan, X., Wu, L., Chen, P., & Liu, G. (2016).[2] Enantioselective Copper-Catalyzed Intermolecular Cyanotrifluoromethylation of Alkenes via Radical Process. Journal of the American Chemical Society, 138(48), 15547–15550. Link

  • He, Y. T., Li, L. H., Yang, Y. F., Zhou, Z. Z., Hua, H. L., Liu, X. Y., & Liang, Y. M. (2014).[4] Copper-Catalyzed Intermolecular Cyanotrifluoromethylation of Alkenes. Organic Letters, 16(1), 270–273.[3][4] Link

  • Li, L., Chen, Q. Y., & Guo, Y. (2014).[1] Synthesis of

    
    -Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent.[1] The Journal of Organic Chemistry, 79(11), 5145–5152. Link
    
  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Link

  • Benchchem. (2025).[8][9][10] Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Amino-4,4,4-trifluorobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-4,4,4-trifluorobutanenitrile, a critical fluorinated building block in modern drug development. As a Senior Application Scientist, my objective is to move beyond mere procedural listings and delve into the scientific rationale behind method selection, validation design, and data interpretation. The structural features of this molecule—a primary amine, a nitrile group, and a trifluoromethyl moiety—present unique analytical challenges and opportunities that demand a multi-faceted validation approach.

This document is structured to provide researchers, analytical development scientists, and quality control professionals with a robust framework for establishing scientifically sound, reliable, and regulatory-compliant analytical procedures. We will explore the comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Imperative of Method Validation in Drug Development

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][4] For a pharmaceutical intermediate like 2-Amino-4,4,4-trifluorobutanenitrile, validated methods are the bedrock of quality assurance. They ensure the identity, purity, and strength of the material, safeguarding against the propagation of impurities into the final active pharmaceutical ingredient (API).

The validation process is not a one-time event but a continuous lifecycle that begins during method development and extends throughout its use.[1][5] This guide adheres to the modernized framework presented in ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development), which advocate for a more scientific, risk-based approach.[1][6][7]

Foundational Workflow for Analytical Method Validation

The validation of any analytical procedure follows a structured, logical progression. The objective is to demonstrate that the procedure is fit for its intended purpose.[3][7] This workflow ensures that all performance characteristics are thoroughly evaluated and documented.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) RiskAssess Conduct Risk Assessment (ICH Q9) ATP->RiskAssess Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) RiskAssess->Protocol Execute Execute Validation Experiments Protocol->Execute Data Collect & Process Data Execute->Data Report Prepare Validation Report Data->Report Lifecycle Implement for Routine Use & Continuous Monitoring (Lifecycle) Report->Lifecycle G Start What is the Analytical Goal? Quant Quantification of Purity, Assay, or Impurities? Start->Quant ID Structural Confirmation & Identification? Start->ID Trace Trace-Level Impurity Quantification? Start->Trace HPLC HPLC-UV / HPLC-MS Quant->HPLC High Precision & Robustness ID->HPLC Confirmation (e.g., Rt) NMR NMR (¹H, ¹³C, ¹⁹F) ID->NMR Definitive Structural Info GC GC-MS (with derivatization) Trace->GC High Sensitivity (NCI) HPLC->GC Complementary NMR->HPLC Complementary

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and assay determination in pharmaceutical analysis due to its high precision, robustness, and applicability to a wide range of compounds. [8]For 2-Amino-4,4,4-trifluorobutanenitrile, which lacks a strong chromophore, derivatization of the primary amine is essential for achieving adequate sensitivity with UV or fluorescence detection.

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) Chromatography: The molecule has moderate polarity, making RP-HPLC with a C18 column a suitable choice.

  • Pre-column Derivatization: Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amine to yield highly fluorescent or UV-active derivatives, dramatically lowering the limit of detection. [9][10]This is a critical step because the native molecule's UV absorbance is minimal.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or formate buffer) is typically used to ensure good peak shape and separation of polar and non-polar impurities.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0% and the tailing factor is ≤ 2.0. This is a self-validating step to ensure the system is performing correctly on the day of analysis. [11]2. Derivatization Reagent Preparation:

    • OPA Reagent: Prepare a solution of o-phthalaldehyde and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer. This reagent is stable for a limited time and should be prepared fresh.

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve the 2-Amino-4,4,4-trifluorobutanenitrile reference standard and test samples in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Automated Derivatization & Injection:

    • Use an autosampler program to aspirate a defined volume of the OPA reagent, followed by the sample or standard solution. Allow a short reaction time (e.g., 1-2 minutes) within the injection loop before injecting onto the column. This ensures reproducible derivatization.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)

    • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities. The trifluoromethyl group makes 2-Amino-4,4,4-trifluorobutanenitrile an excellent candidate for highly sensitive detection using negative-ion chemical ionization (NCI). [12]However, the primary amine requires derivatization to increase volatility and prevent peak tailing.

Causality Behind Experimental Choices:

  • Derivatization: Acylation with a fluorinated anhydride, such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA), is the method of choice. This blocks the polar amine, improving chromatographic performance and introducing additional fluorine atoms, which dramatically enhances the NCI-MS response. [12][13]* Ionization Mode: Negative-ion chemical ionization (NCI) is preferred over standard electron ionization (EI). The high electron affinity of the fluorinated derivative leads to the formation of abundant and stable negative ions, resulting in detection limits orders of magnitude lower than EI. [12][14]

  • System Suitability Test (SST): Inject a derivatized standard to verify retention time stability, peak shape, and signal-to-noise ratio before proceeding.

  • Derivatization:

    • To 100 µL of the sample solution in ethyl acetate, add 50 µL of heptafluorobutyric anhydride (HFBA) and 10 µL of pyridine (as a catalyst).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the excess reagent under a stream of nitrogen and reconstitute the residue in toluene for injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • MS Ion Source: Negative Chemical Ionization (NCI)

    • Reagent Gas: Methane

    • Source Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the most abundant fragment ions of the derivatized analyte and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for absolute structural confirmation and identification. For this molecule, ¹H, ¹³C, and especially ¹⁹F NMR are indispensable. While not typically used for routine purity analysis, it is essential for reference standard characterization and for identifying unknown impurities.

Causality Behind Experimental Choices:

  • Multi-nuclear Approach: ¹H NMR confirms the proton environment, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR provides a highly specific signal for the trifluoromethyl group with a wide chemical shift range and high sensitivity, making it an excellent probe for structural integrity. [15][16]* Quantitative NMR (qNMR): With a certified internal standard, ¹H or ¹⁹F NMR can be used as a primary ratio method for an absolute quantitative assay without the need for a specific reference standard of the analyte itself.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal reference standard if quantification is desired (e.g., trifluorotoluene).

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹⁹F frequency.

  • Data Acquisition:

    • Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is often used to simplify the spectrum to a singlet.

    • Spectral Width: A range of ~50 ppm centered around the expected CF₃ chemical shift (approx. -60 to -80 ppm relative to CFCl₃) is appropriate.

    • Relaxation Delay (D1): Use a delay of at least 5 times the longest T₁ for quantitative accuracy.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • The presence of a single sharp signal (or a triplet if coupled to the adjacent CH₂) at the expected chemical shift confirms the identity of the trifluoromethyl group.

Performance Data Comparison

The following table summarizes typical performance characteristics for each validated method. These values are representative and serve as a basis for comparison; actual results must be established through laboratory experiments.

Validation Parameter HPLC-UV (with Derivatization) GC-NCI-MS (with Derivatization) ¹⁹F NMR (Identity Test) Regulatory Guidance (Typical)
Specificity/Selectivity High; demonstrated by peak purity analysis and separation from known impurities.Very High; based on both chromatographic retention time and mass-to-charge ratio.Absolute; based on unique chemical shift and coupling patterns.Must demonstrate separation from impurities and degradation products. [11][17]
Linearity (R²) > 0.999> 0.998N/A for Identity≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%N/A for Identity98.0 - 102.0% for Assay; 80 - 120% for Impurities. [1][11]
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%N/A for Identity≤ 2.0% for Assay; may be wider for trace impurities. [11]
LOQ ~10 ng/mL~10-50 pg/mLN/A for IdentityMust be appropriate for the specification limit.
LOD ~3 ng/mL~3-15 pg/mLN/A for IdentityTypically 1/3 of LOQ.
Robustness High; unaffected by small changes in pH, mobile phase composition, temperature.Moderate; sensitive to derivatization conditions and inlet temperature.High; generally unaffected by minor parameter changes.Method should remain reliable under varied conditions. [11]

Conclusion and Expert Recommendations

The validation of analytical methods for 2-Amino-4,4,4-trifluorobutanenitrile requires a strategic, multi-technique approach. No single method can fulfill all analytical requirements.

  • For routine quality control (assay and purity): A validated HPLC-UV or HPLC-Fluorescence method with pre-column derivatization is the recommended primary technique. It offers the best combination of precision, accuracy, and robustness for quantitative analysis in a regulated environment. [18][19]

  • For trace-level impurity analysis: A validated GC-MS method with derivatization and NCI detection provides unparalleled sensitivity. It is the ideal choice for identifying and quantifying genotoxic or other critical low-level impurities that may not be detectable by HPLC.

  • For definitive identification and structural elucidation: NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential. It should be used to unequivocally characterize the reference standard and to identify any significant unknown impurities isolated during method development.

By integrating these complementary techniques and adhering to a rigorous validation framework grounded in ICH and USP guidelines, researchers and drug development professionals can ensure the generation of trustworthy and reliable data, underpinning the quality and safety of the final pharmaceutical product.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (URL: [Link])

  • USP <1225> Method Validation - BA Sciences. (URL: [Link])

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (URL: [Link])

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (URL: [Link])

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. (URL: [Link])

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (URL: [Link])

  • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])

  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. (URL: [Link])

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (URL: [Link])

  • Analytical Method Development and Validation in Pharmaceuticals. (URL: [Link])

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -. (URL: [Link])

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC. (URL: [Link])

  • (PDF) GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - ResearchGate. (URL: [Link])

  • Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase - PubMed. (URL: [Link])

  • Fluorine NMR. (URL: [Link])

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (URL: [Link])

  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry - RSC Publishing. (URL: [Link])

  • Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. (URL: [Link])

  • Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. (URL: [Link])

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])

  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (URL: [Link])

  • Analytical Methods for Amino Acids - Shimadzu. (URL: [Link])

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (URL: [Link])

  • L529A Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System - Shimadzu. (URL: [Link])

  • Current NMR Techniques for Structure-Based Drug Discovery - MDPI. (URL: [Link])

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Biological Evaluation of Peptides Containing 2-Amino-4,4,4-trifluorobutanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological evaluation of peptides containing 2-Amino-4,4,4-trifluorobutanenitrile (often referred to as the nitrile derivative of L-Trifluoroethylglycine or TfeGly-CN ).

Executive Summary & Chemical Rationale

2-Amino-4,4,4-trifluorobutanenitrile serves as a specialized C-terminal "warhead" in peptide-based protease inhibitors. It acts as a bioisostere of the natural amino acid Leucine (or 2-aminobutyric acid) but incorporates a trifluoromethyl (


) group and a nitrile (

) reactive center.
  • Primary Target: Cysteine Proteases (e.g., Cathepsin K, S, L, B) and certain Serine Proteases (e.g., DPP-4).

  • Mechanism: Reversible covalent inhibition. The enzyme's nucleophilic active site (Cysteine -SH or Serine -OH) attacks the nitrile carbon to form a thioimidate or imidate adduct.

  • The "Fluorine Effect": The

    
    -trifluoromethyl group (
    
    
    
    ) replaces the hydrophobic side chain (e.g., isopropyl in Leucine). This substitution:
    • Enhances Metabolic Stability: Blocks oxidative metabolism (P450-mediated hydroxylation) common at aliphatic side chains.

    • Modulates Lipophilicity: Maintains hydrophobic interactions while altering the partition coefficient (

      
      ).
      
    • Electronic Tuning: The electron-withdrawing

      
       group can subtly increase the electrophilicity of the nitrile carbon (via inductive effects), potentially increasing the association rate (
      
      
      
      ) compared to non-fluorinated alkyl analogs.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares peptides containing the 2-Amino-4,4,4-trifluorobutanenitrile moiety against standard alternatives (Non-fluorinated Nitriles, Aldehydes, and Irreversible Warheads).

Warhead Comparison (Mechanism & Safety)
FeatureTrifluoro-Nitrile (Target) Aldehyde (-CHO) Vinyl Sulfone (-SO2-CH=CH2)
Binding Mode Reversible Covalent (Thioimidate)Reversible Covalent (Hemithioacetal)Irreversible Covalent (Alkylation)
Potency (

)
High (nM range)Very High (pM - nM range)High (nM range)
Selectivity Superior. Less reactive toward non-target nucleophiles.Poor. Highly reactive; binds "off-target" serine proteases/thiols.Moderate. Risk of permanent haptenization (toxicity).
Metabolic Stability High. Resistant to oxidation; no hydration.Low. Rapidly oxidized to carboxylic acids or reduced to alcohols.Moderate. Susceptible to Michael addition by glutathione.
Oral Bioavailability Good. Stable in plasma.Poor. Rapid clearance.Variable.
Side-Chain Comparison (The Fluorine Advantage)

Comparing the 2-Amino-4,4,4-trifluorobutanenitrile (TfeGly-CN) moiety directly to its non-fluorinated analog 2-Aminobutanenitrile (Abu-CN) and the standard Leucine-Nitrile (Leu-CN).

  • Metabolic Blockade: The

    
     bond (
    
    
    
    ) is significantly stronger than the
    
    
    bond (
    
    
    ). Replacing the side-chain hydrogens with fluorine prevents metabolic degradation at the P1 position, extending the half-life (
    
    
    ) of the peptide drug.
  • Potency Retention: Despite the steric difference, the trifluoroethyl group often occupies the S1 hydrophobic pocket of Cathepsins as effectively as a Leucine side chain, maintaining low-nanomolar potency.

Mechanism of Action (Visualized)

The following diagram illustrates the reversible covalent binding mechanism of the nitrile warhead to a Cysteine Protease (e.g., Cathepsin K).

InhibitionMechanism Enzyme Free Enzyme (Cathepsin-Cys-SH) Complex Non-Covalent Michaelis Complex Enzyme->Complex Binding (kon) Inhibitor Peptide Inhibitor (R-NH-CH(CF3)-CN) Inhibitor->Complex Complex->Enzyme Release Adduct Covalent Thioimidate Adduct (Inhibited) Complex->Adduct Nucleophilic Attack (Cys-S- on -CN) Adduct->Complex Dissociation (koff) (Slow)

Caption: Kinetic pathway of nitrile-based inhibition. The transition from non-covalent complex to covalent thioimidate is the rate-limiting step governing potency.

Biological Evaluation Protocols

To validate the performance of peptides containing this moiety, the following self-validating experimental protocols are recommended.

Enzyme Inhibition Assay (Fluorescence-Based)

Objective: Determine the


 and 

values against recombinant Cathepsins (K, S, L).
  • Reagents:

    • Buffer:

      
       Sodium Acetate, pH 5.5, 
      
      
      
      EDTA,
      
      
      DTT (Freshly added). Note: DTT is critical to keep the enzyme active site reduced.
    • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

      
       should be pre-determined.
      
    • Enzyme: Recombinant Human Cathepsin K (approx.

      
       final conc).
      
  • Protocol:

    • Preparation: Dilute the trifluoro-peptide inhibitor in DMSO (serially diluted, 8-10 points). Final DMSO conc.

      
      .
      
    • Pre-incubation: Incubate Enzyme + Inhibitor in buffer for 15 minutes at room temperature. Causality: This allows the covalent bond formation to reach equilibrium.

    • Initiation: Add Substrate (at

      
       concentration).
      
    • Measurement: Monitor fluorescence (Ex

      
       / Em 
      
      
      
      ) continuously for 20 minutes.
    • Analysis: Calculate initial velocities (

      
      ). Plot % Inhibition vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
      
      
      
      .
Reversibility Jump-Dilution Assay

Objective: Confirm the reversible nature of the nitrile warhead (distinguishing it from vinyl sulfones).

  • Protocol:

    • Incubate Enzyme with Inhibitor at

      
       for 30 minutes (100% inhibition).
      
    • Rapidly dilute the mixture 100-fold into buffer containing excess Substrate.

    • Observation:

      • Reversible (Nitrile): Enzymatic activity recovers over time as the inhibitor dissociates (

        
        ).
        
      • Irreversible (Vinyl Sulfone): No recovery of activity.

Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the stabilizing effect of the


 group.
  • System: Human/Rat Liver Microsomes + NADPH regenerating system.

  • Protocol:

    • Incubate peptide (

      
      ) at 37°C.
      
    • Sample at 0, 15, 30, 60 min. Quench with Acetonitrile.

    • Analyze by LC-MS/MS.

    • Metric: Calculate Intrinsic Clearance (

      
      ).
      
    • Validation: Compare TfeGly-peptide vs. Leu-peptide. The TfeGly variant should show significantly lower clearance.

Experimental Workflow Diagram

AssayWorkflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Stability Step1 Enzyme Prep (Active Site Titration) Step2 Kinetic Assay (Z-Phe-Arg-AMC) Step1->Step2 Step3 Data Fit (Morrison Eq / IC50) Step2->Step3 Step4 Jump-Dilution (Reversibility Check) Step3->Step4 If Potent (<100nM) Step5 Time-Dependent Inhibition (kon) Step4->Step5 Step6 Microsomal Incub. (NADPH + Microsomes) Step5->Step6 Lead Selection Step7 LC-MS/MS Quantification Step6->Step7

Caption: Hierarchical evaluation workflow ensuring only potent, reversible, and stable candidates proceed.

References

  • Falgueyret, J. P., et al. (2001). "Novel, non-peptidic cysteine protease inhibitors: optimization of the P1–P3 amide bond." Journal of Medicinal Chemistry.

  • Black, W. C., et al. (2005). "Trifluoroethylamines as amide isosteres in inhibitors of Cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B." Journal of Medicinal Chemistry.

  • Sleebs, B. E., et al. (2013). "Alternative warheads for the inhibition of Cathepsin K." Journal of Medicinal Chemistry.

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.

In Vitro Metabolic Stability of 2-Amino-4,4,4-trifluorobutanenitrile Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Amino-4,4,4-trifluorobutanenitrile (TFBN) motif represents a critical "warhead" scaffold in the design of covalent reversible inhibitors, particularly for cysteine proteases like Cathepsin K, S, and Dipeptidyl Peptidase I (DPP-I).

This guide objectively analyzes the metabolic stability of TFBN-containing compounds. Unlike their non-fluorinated aliphatic analogs (e.g., leucine nitriles), TFBN derivatives exhibit a distinct metabolic profile characterized by enhanced resistance to oxidative dealkylation but retained susceptibility to hydrolytic cleavage .

Key Takeaway: The incorporation of the trifluoromethyl (


) group significantly extends microsomal half-life (

) by blocking CYP450-mediated oxidation at the

-position. However, the nitrile moiety remains the primary metabolic soft spot, necessitating specific assay conditions to distinguish between oxidative (CYP-mediated) and hydrolytic (amidase-mediated) clearance.

Technical Analysis: The Fluorine Effect

To understand the stability profile of TFBN, one must analyze the bioisosteric replacement of the isopropyl group (found in leucine) with the 2,2,2-trifluoroethyl group.

Oxidative Blockade (CYP450)

In non-fluorinated amino-nitriles (e.g., 2-amino-4-methylpentanenitrile), the aliphatic side chain is a prime target for CYP450-mediated hydroxylation.

  • Mechanism: The

    
     group exerts a powerful electron-withdrawing effect (
    
    
    
    bond energy
    
    
    116 kcal/mol vs.
    
    
    99 kcal/mol).
  • Result: This substitution effectively "metabolically proofs" the side chain. The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     group prevents hydrogen abstraction at the adjacent carbons, shutting down a major clearance pathway.
    
Electronic Modulation of the Warhead

The


 group lowers the 

of the

-amine (from

9.6 in leucine to

5.8–6.5 in TFBN).
  • Impact on Stability: The reduced basicity of the amine decreases the formation of reactive imine intermediates and N-oxides, further stabilizing the molecule against oxidative metabolism.

  • Impact on Reactivity: The electron-withdrawing nature increases the electrophilicity of the nitrile carbon, potentially increasing potency against the target protease but also slightly increasing susceptibility to chemical hydrolysis.

Comparative Performance Analysis

The following data summarizes the in vitro stability of TFBN-based scaffolds compared to standard alternatives.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

FeatureTFBN Scaffold (2-Amino-4,4,4-trifluorobutanenitrile)Leucine Nitrile (Non-fluorinated analog)Peptidyl Aldehyde (Traditional Warhead)
Primary Clearance Route Hydrolysis (Amidase/Nitrilase)Oxidation (CYP450) + HydrolysisOxidation (Aldehyde Oxidase/CYP)
Intrinsic Clearance (

)
Low to Moderate (< 20 µL/min/mg)High (> 50 µL/min/mg)Very High (> 100 µL/min/mg)
Half-life (

)
> 60 min ~ 15–20 min< 10 min
Major Metabolite Carboxylic Acid (via Amide)Hydroxylated alkyl chainCarboxylic Acid (rapid)
Chiral Stability Moderate (Risk of

-proton abstraction)
HighN/A

Critical Insight: While TFBN outperforms aldehydes and non-fluorinated nitriles in overall stability, it is not "metabolically inert." The nitrile-to-acid conversion is the rate-limiting step for clearance.

Metabolic Pathways & Mechanism[1]

Understanding the specific degradation routes is essential for interpreting DMPK data. The diagram below illustrates the divergent fates of TFBN compared to non-fluorinated analogs.

MetabolicPathways cluster_legend Pathway Legend Parent TFBN Compound (Parent) CYP CYP450 (Oxidation) Parent->CYP Minor Route Amidase Amidase/Nitrilase (Hydrolysis) Parent->Amidase Major Route Racemate Chiral Inversion (Racemate) Parent->Racemate Chemical/Enzymatic (pH dependent) OxMet Hydroxylated Metabolite (BLOCKED by CF3) CYP->OxMet Blocked Amide Primary Amide (Intermediate) Amidase->Amide Fast Acid Carboxylic Acid (Inactive) Amide->Acid Slow key1 Blue: Stable Parent key2 Red: Terminal Metabolite

Figure 1: Metabolic fate of TFBN. Note the blockade of the oxidative pathway (top) and the dominance of the hydrolytic pathway (middle).

Validated Experimental Protocol

To accurately assess the stability of TFBN compounds, you must differentiate between cofactor-dependent (CYP) and cofactor-independent (Amidase) clearance.

Materials[1][2]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Control: 2-Aminobutanenitrile (High clearance control) and Warfarin (Low clearance control).

Step-by-Step Methodology

Phase A: Preparation

  • Stock Prep: Dissolve TFBN compound in DMSO to 10 mM. Dilute to 100 µM in MeCN/Water (1:1).

  • Master Mix: Prepare two sets of microsomal suspensions (0.5 mg/mL final protein conc) in phosphate buffer.

    • Set 1 (+NADPH): To measure Total Clearance (Oxidation + Hydrolysis).

    • Set 2 (-NADPH): To measure Hydrolytic Clearance only.

Phase B: Incubation

  • Pre-incubate microsomes at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH solution to Set 1.

    • Add Buffer (mock) to Set 2.

    • Spike test compound (Final conc: 1 µM) to start reaction. Note: Keep < 1 µM to ensure first-order kinetics.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    

Phase C: Quenching & Analysis

  • Quench: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Centrifuge: 4000 rpm for 20 min at 4°C to precipitate proteins.

  • LC-MS/MS: Analyze supernatant. Monitor transitions for Parent, Amide (+18 Da), and Acid (+19 Da).

Assay Workflow Visualization

AssayWorkflow Start Compound Preparation (1 µM Final) Split Split Conditions Start->Split CondA Condition A: + NADPH (Total Metabolism) Split->CondA CondB Condition B: - NADPH (Hydrolysis Only) Split->CondB Incubate Incubation 37°C, 0-60 min CondA->Incubate CondB->Incubate Quench Quench with ACN (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis Quantify Parent Remaining Quench->Analyze Calc Calculate CL_int Compare A vs B Analyze->Calc

Figure 2: Differential incubation workflow to isolate hydrolytic instability.

Data Interpretation Guide

When analyzing your results, use the following logic to diagnose the stability issues of your TFBN compound:

  • Scenario 1: Rapid loss in BOTH (+NADPH) and (-NADPH).

    • Diagnosis: High hydrolytic instability. The nitrile is being chewed up by amidases.

    • Solution: Increase steric bulk around the nitrile or switch to a more stable warhead (e.g., ketoamide).

  • Scenario 2: Rapid loss in (+NADPH) but stable in (-NADPH).

    • Diagnosis: Oxidative metabolism is occurring.[1]

    • Analysis: Since the

      
       blocks the side chain, check for N-oxidation or metabolism on other parts of the molecule (e.g., the P2/P3 positions of the inhibitor).
      
  • Scenario 3: Stable in both.

    • Diagnosis: The TFBN motif is performing as designed.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Falgueyret, J. P., et al. (2005). Novel, Nonpeptidic Cyanamide Inhibitors of Cathepsin K. Journal of Medicinal Chemistry, 48(24), 7535-7538. (Demonstrates nitrile warhead stability principles).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Sani, M., et al. (2007). Brucine-catalyzed asymmetric Strecker reaction: a highly enantioselective route to (S)-2-amino-4,4,4-trifluorobutanoic acid. Tetrahedron: Asymmetry, 18(9), 1118-1123. (Synthesis and stability of the acid form).

  • BenchChem. (2025).[2] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

Sources

A Comparative Guide to Confirming the Enantiomeric Purity of 2-Amino-4,4,4-trifluorobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Fluorinated Building Blocks

In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The compound 2-Amino-4,4,4-trifluorobutanenitrile is a valuable chiral building block, serving as a precursor to non-canonical amino acids like 2-amino-4,4,4-trifluorobutanoic acid, a known bioisostere of leucine.[1][2] As with all chiral molecules destined for pharmaceutical applications, the precise determination of enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. The presence of an undesired enantiomer can lead to reduced therapeutic effect, off-target activities, or even significant toxicity.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the enantiomeric purity of 2-Amino-4,4,4-trifluorobutanenitrile. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each method is evaluated for its strengths, limitations, and specific applicability to this unique fluorinated aminonitrile.

Methodology Comparison: A Triad of Analytical Approaches

The choice of analytical method is dictated by factors such as required sensitivity, sample throughput, available instrumentation, and the need for method validation and transfer. Here, we compare the three most robust techniques for chiral amine analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most established and versatile technique for enantiomeric purity analysis, prized for its accuracy and the wide availability of commercial chiral stationary phases (CSPs).[3] The fundamental principle involves the differential interaction of enantiomers with the CSP, leading to different retention times and, thus, separation.[3]

Principle of Separation: The separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column. For aminonitriles, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[3]

Experimental Approach: Indirect Analysis via Derivatization

While direct analysis is sometimes possible, derivatizing the primary amine of 2-Amino-4,4,4-trifluorobutanenitrile with a UV-active tag is highly recommended. This enhances detection sensitivity and can improve chromatographic resolution. A common and reliable agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Experimental Protocol: HPLC Analysis with Fmoc-Cl Derivatization

  • Derivatization:

    • Dissolve ~5 mg of 2-Amino-4,4,4-trifluorobutanenitrile in 1 mL of a 1:1 mixture of acetonitrile and a 100 mM borate buffer (pH 8.5).

    • Add 1.2 equivalents of Fmoc-Cl (dissolved in acetonitrile) to the solution while vortexing.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench the reaction by adding 100 µL of a primary or secondary amine, such as glycine or piperidine, to consume excess Fmoc-Cl.[4]

    • Dilute the sample to the desired concentration (~0.1 mg/mL) with the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: An isocratic mixture of Hexane/Isopropanol (IPA) with a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or Diethylamine) to improve peak shape. A typical starting ratio would be 90:10 (Hexane:IPA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The two enantiomers will elute as distinct peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

Causality and Trustworthiness: The use of a borate buffer maintains an alkaline pH, ensuring the primary amine is deprotonated and nucleophilic for efficient reaction with Fmoc-Cl. Quenching is a critical step to prevent the derivatizing agent from interfering with the chromatogram. The choice of a polysaccharide-based CSP is based on its proven broad applicability for N-protected amino compounds.[3]

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, it mandates the conversion of the non-volatile aminonitrile into a thermally stable, volatile derivative.[5] This typically involves a two-step process to protect both the amine and, if present, other reactive groups.

Principle of Separation: Volatilized, derivatized enantiomers are separated based on their differential interactions with a chiral stationary phase within the GC column. Cyclodextrin-based CSPs are the most common and effective for this purpose.[6][7]

Experimental Approach: Two-Step Derivatization

For 2-Amino-4,4,4-trifluorobutanenitrile, only the amine group requires derivatization to reduce polarity and prevent peak tailing. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a standard and effective choice.

Experimental Protocol: GC Analysis with TFAA Derivatization

  • Derivatization:

    • Place ~1 mg of the aminonitrile sample in a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature. Carefully evaporate the solvent and excess TFAA under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane for injection.

  • Chromatographic Conditions:

    • Column: Astec CHIRALDEX® G-TA (or equivalent trifluoroacetyl-derivatized gamma-cyclodextrin CSP), 30 m x 0.25 mm.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 150°C at 3°C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Detector Temperature: 250°C (for FID).

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis:

    • Calculate % ee from the integrated peak areas of the two separated enantiomers.

Causality and Trustworthiness: Derivatization is non-negotiable for GC analysis of amines to prevent strong interactions with the column surface that cause severe peak tailing. TFAA is an excellent choice as it is highly reactive and the resulting derivative is very volatile. A key consideration is the potential for racemization during the derivatization steps, especially if harsh conditions are used.[3] It is imperative to validate the method by running an enantiomerically pure standard to confirm that the derivatization process itself does not induce racemization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different and often faster approach that does not require chromatographic separation.[8] The method relies on converting the enantiomeric pair into a pair of diastereomers in situ by adding a chiral auxiliary. Diastereomers have distinct physical properties and, therefore, produce separate signals in the NMR spectrum.[9][10]

Principle of Analysis: By reacting the chiral amine with a single enantiomer of a Chiral Derivatizing Agent (CDA) or by dissolving it with a Chiral Solvating Agent (CSA), two diastereomeric species are formed. The different spatial arrangements of the atoms in these diastereomers lead to distinct chemical shifts for corresponding nuclei.[11] The ratio of the enantiomers in the original sample can be determined by integrating these resolved signals.[12]

Experimental Approach: ¹⁹F NMR with a Chiral Solvating Agent

The trifluoromethyl (CF₃) group in 2-Amino-4,4,4-trifluorobutanenitrile provides a unique and powerful analytical handle. ¹⁹F NMR offers a wide chemical shift range, high sensitivity, and a naturally quiet background, making it ideal for this analysis.[13][14] Using a CSA is preferable to a CDA as it is non-covalent, reversible, and avoids potential kinetic resolution or racemization issues associated with derivatization reactions.[8]

Experimental Protocol: ¹⁹F NMR Analysis with (R)-BINOL

  • Sample Preparation:

    • In a clean NMR tube, dissolve ~5-10 mg of 2-Amino-4,4,4-trifluorobutanenitrile in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d).

    • Acquire a standard ¹⁹F NMR spectrum of the analyte alone.

    • To the same tube, add 1.0 to 1.5 molar equivalents of a chiral solvating agent, such as (R)-1,1'-Bi-2-naphthol ((R)-BINOL).

    • Gently shake the tube for 30 seconds to ensure thorough mixing and complex formation.[8]

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

    • Experiment: Standard 1D ¹⁹F NMR experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for accurate integration.

  • Data Analysis:

    • The single peak observed for the CF₃ group in the initial spectrum should split into two distinct signals (or multiplets) corresponding to the two diastereomeric complexes formed with (R)-BINOL.

    • Carefully integrate the two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Causality and Trustworthiness: The formation of diastereomeric complexes relies on intermolecular interactions like hydrogen bonding between the amine and the hydroxyl groups of BINOL. The different 3D environments created around the CF₃ group in the (R,R)- and (S,R)-complexes cause the fluorine nuclei to resonate at slightly different frequencies. This method is rapid and avoids the harsh chemical steps of derivatization.[8] Its accuracy is directly dependent on achieving baseline resolution of the diastereotopic signals and using proper NMR acquisition parameters for quantitative analysis.

Comparative Summary and Data Presentation

To facilitate method selection, the key performance characteristics of each technique are summarized below.

FeatureChiral HPLCChiral GCNMR with Chiral Auxiliary
Principle Differential partitioning on a CSPSeparation of volatile derivatives on a CSPFormation of diastereomers with distinct signals
Sample Prep Derivatization often needed for UV detectionMandatory derivatization (acylation)Simple mixing with a chiral agent[8]
Analysis Time 15-40 minutes per sample20-50 minutes per sample5-15 minutes per sample
Sensitivity High (ng to pg level)Very High (pg to fg level), esp. with MSLower (mg to µg level)
Racemization Risk Low; possible during derivatizationModerate; must be validated[3]Very Low (especially with CSAs)
Throughput Moderate; amenable to automationModerate; amenable to automationHigh; ideal for screening[14]
Primary Advantage Gold-standard accuracy, robustness[3]Highest resolution and sensitivitySpeed, simplicity, no separation needed[13]
Primary Disadvantage Higher cost of columns/solventsComplex sample prep, risk of racemizationLower sensitivity, requires higher sample conc.

Visualizing the Workflow

A logical workflow is essential for selecting the appropriate analytical method and for executing the chosen protocol.

Method Selection Workflow

The following diagram outlines a decision-making process for selecting the optimal method based on common research and development needs.

MethodSelection start Goal: Determine Enantiomeric Purity of 2-Amino-4,4,4-trifluorobutanenitrile q1 High-Throughput Screening or Rapid Process Monitoring? start->q1 q2 Need for Highest Sensitivity (e.g., Trace Impurity Analysis)? q1->q2 No nmr Use ¹⁹F NMR with Chiral Solvating Agent q1->nmr Yes q3 Gold-Standard Validation or Regulatory Submission? q2->q3 No gc Use Chiral GC-MS (Requires Derivatization) q2->gc Yes hplc Use Chiral HPLC (Gold Standard) q3->hplc Yes q3->hplc No, but need robust quantitative data

Caption: Decision workflow for selecting an analytical method.

Chiral GC Experimental Workflow

This diagram illustrates the critical steps involved in the Chiral GC methodology, from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample 1. Weigh Sample derivatize 2. Derivatize with TFAA (Heat at 60°C) sample->derivatize dry 3. Dry under N₂ derivatize->dry reconstitute 4. Reconstitute in Solvent dry->reconstitute inject 5. Inject into GC reconstitute->inject separate 6. Separate on Chiral Column detect 7. Detect with FID/MS integrate 8. Integrate Peaks detect->integrate calculate 9. Calculate % ee

Caption: Step-by-step workflow for Chiral GC analysis.

Conclusion and Recommendations

Confirming the enantiomeric purity of 2-Amino-4,4,4-trifluorobutanenitrile can be accomplished with high fidelity using HPLC, GC, or NMR spectroscopy. There is no single "best" method; the optimal choice is contingent on the specific analytical objective.

  • For rapid screening, reaction monitoring, or high-throughput applications, ¹⁹F NMR with a chiral solvating agent is unparalleled. Its speed, simplicity, and non-destructive nature make it exceptionally efficient.

  • For trace-level impurity quantification where the highest sensitivity is required, Chiral GC-MS is the method of choice. Its resolving power is outstanding, though this comes at the cost of more complex and potentially risky sample preparation.

  • For method validation, quality control release testing, and regulatory filings, Chiral HPLC remains the gold standard. It provides a robust, reliable, and highly accurate platform that is universally accepted in the pharmaceutical industry.

Ultimately, a comprehensive approach may involve using NMR for rapid in-process checks and a validated HPLC or GC method for final product release, leveraging the strengths of each technique to ensure the highest standards of chiral purity.

References

  • Inorganic Chemistry. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. [Link]

  • Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Europe PMC. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]

  • MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • MDPI. (2025). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • ResearchGate. (2019). Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. [Link]

  • ACS Publications. (n.d.). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. [Link]

  • PMC. (n.d.). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. [Link]

  • PubMed. (2003). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. [Link]

  • Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • SSRN. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. [Link]

Sources

Structure-activity relationship (SAR) of 2-Amino-4,4,4-trifluorobutanenitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Nitrile Advantage

In the design of covalent protease inhibitors, the "warhead"—the electrophilic group that engages the catalytic residue—is the single most critical determinant of potency and selectivity. 2-Amino-4,4,4-trifluorobutanenitrile represents a specialized class of P1 pharmacophores designed primarily for Cysteine Proteases (e.g., Cathepsin K, S, L) and Serine Proteases (e.g., DPP-4).

This guide analyzes the Structure-Activity Relationship (SAR) of analogs containing this core. Unlike standard aliphatic nitriles, the inclusion of the


-trifluoromethyl (

) group serves a dual purpose: it electronically activates the nitrile warhead for nucleophilic attack while simultaneously blocking metabolic oxidation at the P1 side chain.
Key Differentiators
  • Mechanism: Reversible covalent inhibition (Thioimidate formation).[1]

  • Potency Driver: The electron-withdrawing

    
     group lowers the LUMO energy of the nitrile, increasing reactivity toward the active site Cysteine thiol (
    
    
    
    ).
  • Metabolic Stability: Fluorination prevents cytochrome P450-mediated hydroxylation common in leucine-based analogs.

Comparative Analysis: Warhead Performance

To justify the selection of 2-Amino-4,4,4-trifluorobutanenitrile, we must compare it against standard alternatives used in drug development.

Table 1: Electrophilic Warhead Comparison in Cysteine Protease Inhibitors
FeatureTrifluoro-Nitrile (Subject)Aliphatic Nitrile (Standard)Aldehyde Vinyl Sulfone
Reactivity High (Activated)ModerateVery HighHigh
Binding Mode Reversible CovalentReversible CovalentReversible CovalentIrreversible
Selectivity High (Tunable via P2/P3)ModerateLow (Promiscuous)Low (Glutathione reactivity)
Metabolic Stability Excellent (Blocked oxidation)Poor (Oxidation prone)Very Poor (Rapid oxidation)Moderate
Hydration NoneNoneHigh (Forms hydrate)None
Toxicity Risk LowLowHigh (Non-specific binding)High (Haptens/Immunogenic)

Scientist's Insight:

While aldehydes are more potent in vitro (


 often < 1 nM), they are rarely viable drugs due to rapid oxidation to carboxylic acids and non-specific reactivity with plasma proteins. The Trifluoro-Nitrile  strikes the optimal balance: the 

group boosts the electrophilicity of the nitrile carbon to approach aldehyde-like potency without the hydration or metabolic instability issues.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 2-Amino-4,4,4-trifluorobutanenitrile analogs is defined by three critical vectors: the Warhead (P1), the Stereochemistry, and the Peptide Backbone (P2-P3).

Vector A: The P1 Electronic Tuning (The Effect)

The core hypothesis of this scaffold is that electron-withdrawing groups (EWG) at the


- or 

-position relative to the nitrile increase the electrophilicity of the cyano carbon.
  • 
     Analog (Leucine-nitrile):  Baseline activity. Moderate 
    
    
    
    . Prone to oxidation.
  • 
     Analog (Subject): 
    
    
    
    10-50x improvement in potency (
    
    
    ). The strong inductive effect (-I) of fluorine pulls electron density away from the nitrile carbon, making it more susceptible to the nucleophilic cysteine thiolate.
  • Mechanism of Action:

    
    
    
Vector B: Stereochemistry

Biological systems are chiral. For Cathepsin K and S (papain-like proteases), the active site S1 pocket is designed to accommodate L-amino acids.

  • (S)-Enantiomer: Matches the natural L-leucine topology. Forms the correct hydrogen bond network with the backbone of Gly66 (in Cat K). Preferred for potency.

  • (R)-Enantiomer: Often inactive or significantly less potent (

    
     shift in 
    
    
    
    ). The side chain projects into the solvent or clashes with the S1 wall.
Vector C: P2/P3 Backbone Extension

The 2-Amino-4,4,4-trifluorobutanenitrile is merely the "warhead." Specificity is achieved by coupling the amine to a P2-P3 backbone.

  • P2 Site (Hydrophobic): Large, lipophilic residues (e.g., Leucine, Cyclohexylalanine) are required to fill the S2 pocket.

  • P3 Site (Solvent/Recognition): Often requires a capping group (e.g., Morpholine, Sulfonamide) to improve solubility and engage the S3 subsites.

Visualizing the Mechanism & SAR

Diagram 1: Mechanism of Action & SAR Map

This diagram illustrates the covalent reversible attack and the structural zones for optimization.

SAR_Mechanism cluster_0 Enzyme Active Site (Cysteine Protease) cluster_1 Inhibitor Structure (P1-P2-P3) Cys25 Cysteine-25 (Thiolate Nucleophile) Warhead Nitrile Carbon (Electrophile) Cys25->Warhead Nucleophilic Attack His162 Histidine-162 (Proton Donor) Intermediate Thioimidate Adduct (Reversible Complex) His162->Intermediate Stabilizes NH Warhead->Intermediate Adduct Formation CF3 CF3 Group (Electronic Activation) CF3->Warhead Inductive Effect (-I) Increases Reactivity Linker Alpha-Carbon (Chiral Center S-config) Linker->Warhead Linker->CF3 Backbone P2-P3 Backbone (Selectivity Elements) Backbone->Linker Amide Coupling

Caption: Mechanism of Action showing the nucleophilic attack of Cysteine-25 on the electronically activated nitrile warhead, stabilized by the CF3 inductive effect.

Experimental Protocols

Synthesis: Coupling the P1 Warhead

Objective: Attach the (S)-2-amino-4,4,4-trifluorobutanenitrile hydrochloride salt to a P2-P3 carboxylic acid backbone. Note: The chiral amine salt is commercially available or synthesized via asymmetric alkylation of a glycine-Ni(II) complex.

Reagents:

  • P2-P3 Carboxylic Acid (1.0 eq)

  • (S)-2-amino-4,4,4-trifluorobutanenitrile HCl (1.1 eq)

  • HATU (1.2 eq) (Coupling Agent)

  • DIPEA (3.0 eq) (Base)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve the P2-P3 acid in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir for 15 minutes at 
    
    
    
    to form the activated ester.
  • Coupling: Add the (S)-2-amino-4,4,4-trifluorobutanenitrile HCl salt and the remaining DIPEA (1.5 eq).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS (Look for

    
    ).
    
  • Work-up: Dilute with EtOAc, wash with 1N HCl (cold), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Critical Check: Ensure no racemization occurred at the P1

      
      -carbon (verify via Chiral HPLC).
      
Enzymatic Assay (Cathepsin K Inhibition)

Objective: Determine


 using a fluorogenic substrate.

Materials:

  • Enzyme: Human Recombinant Cathepsin K.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (Freshly added).

Protocol:

  • Preparation: Dilute inhibitor (DMSO stock) into assay buffer (Final DMSO < 1%).

  • Pre-incubation: Incubate Enzyme (0.1 nM final) + Inhibitor for 15 minutes at RT. Crucial: This allows the reversible covalent bond to reach equilibrium.

  • Initiation: Add Substrate (10

    
    M final, 
    
    
    
    approx).
  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.
    

Synthesis & Optimization Workflow

This diagram outlines the decision process for optimizing this specific scaffold.

Optimization_Workflow Start Start: (S)-CF3-Nitrile Scaffold Step1 Couple to P2 Hydrophobic Group (e.g., Leucine, Cha) Start->Step1 Test1 Test IC50 (Enzymatic) Step1->Test1 Decision1 Potency < 10 nM? Test1->Decision1 Step2 Optimize P3 Cap (Solubility/Selectivity) Decision1->Step2 Yes Loop1 Modify P2 Sterics Decision1->Loop1 No Test2 Test Metabolic Stability (Microsomal Stability) Step2->Test2 Decision2 t1/2 > 60 min? Test2->Decision2 Final Lead Candidate (e.g., Odanacatib-like) Decision2->Final Yes Loop2 Modify P3 Polarity Decision2->Loop2 No Loop1->Step1 Loop2->Step2

Caption: Optimization workflow for developing protease inhibitors using the trifluoro-nitrile warhead, focusing on potency and metabolic stability gates.

References

  • Fustero, S., et al. (2011). "New Cathepsin Inhibitors to Explore the Fluorophilic Properties of the S2 Pocket of Cathepsin B." Chemistry – A European Journal.

  • Oballa, R. M., et al. (2007). "A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds."[2] Bioorganic & Medicinal Chemistry Letters.

  • Dossetter, A. G., et al. (2010). "The design of potent, selective, and orally bioavailable inhibitors of cysteine proteases." MedChemComm.

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Kukhar, V. P. (2014). "Fluorine-containing amino acids: Synthesis and properties." John Wiley & Sons.

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Safety Operating Guide

Safe Management and Disposal Protocol: 2-Amino-4,4,4-trifluorobutanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound: 2-Amino-4,4,4-trifluorobutanenitrile Hydrochloride (HCl) CAS: 102462-85-3 (Parent amine often cited; treat salt with equal rigor) Risk Profile: High . This compound presents a dual-hazard profile combining a nitrile moiety (-CN) with a trifluoromethyl group (-CF3) in a hydrochloride salt form.

Immediate Hazard Directive
  • Acute Toxicity: Treat as acutely toxic by ingestion, inhalation, and dermal contact.

  • Reactivity: As an organic nitrile, it does not release Hydrogen Cyanide (HCN) as instantly as inorganic cyanides (e.g., NaCN), but it must never be mixed with strong acids or oxidizers .

  • Combustion Risk: Standard incineration is insufficient. Combustion generates Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Disposal must target facilities with halogen-specific scrubbing capabilities.

Part 2: Technical Handling & Causality (The "Why")

To ensure safety, we must understand the chemical behaviors dictating our protocols. This is not just about compliance; it is about preventing invisible chemical interactions in the waste stream.

The Nitrile-Acid Trap
  • Mechanism: While organic nitriles are kinetically stable, the presence of the hydrochloride salt implies the compound is already acidic in solution.

  • The Risk: If this waste is mistakenly consolidated with "Inorganic Cyanide Waste" (which is kept at pH >11 to stabilize cyanide salts), the acidity of the HCl salt can locally lower the pH, potentially liberating HCN gas from the other waste in the container.

  • Protocol: NEVER dispose of this organic nitrile in the inorganic cyanide (NaCN/KCN) waste stream. It requires a dedicated "Organic Nitrile/Toxic" stream.

The Fluorine Factor[1]
  • Mechanism: The carbon-fluorine bond is one of the strongest in organic chemistry.

  • The Risk: Standard municipal incineration (typically ~850°C) may fail to completely mineralize the -CF3 group, leading to the release of perfluorinated byproducts or HF gas which corrodes standard incinerator linings.

  • Protocol: Waste labeling must explicitly state "Fluorinated Organic" to ensure the waste management vendor routes it to a high-temperature incinerator (1100°C+) with alkaline scrubbing.

Part 3: Step-by-Step Disposal Workflows

A. Solid Waste (Pure Compound/Spill Debris)

Most common form: White to off-white crystalline solid.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass (risk of breakage and sharps injury).

  • Double-Bagging: Place the solid waste (or contaminated gloves/wipes) inside a clear 4-mil polyethylene bag. Seal with tape. Place this bag inside the HDPE jar.

    • Reasoning: Prevents dust generation when the waste team opens the container for bulking.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • 2-Amino-4,4,4-trifluorobutanenitrile HCl

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

    • Note: "DO NOT COMPACT - FLUORINATED ORGANIC."

B. Liquid Waste (Reaction Mother Liquors)

Scenario: Compound dissolved in solvents (e.g., Methanol, DMSO).

  • Segregation: Ensure the waste bottle is free of acids or oxidizers.

  • pH Check: Verify the pH of the solution.

    • If Acidic (pH < 4): Neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 before storage. This prevents acid-catalyzed hydrolysis of the nitrile over long storage periods.

  • Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

    • Crucial: Since the compound itself is fluorinated (halogenated), the entire solution should default to the Halogenated Waste Stream regardless of the solvent, unless your facility has a specific "Toxic Organic" stream.

Part 4: Visualized Decision Protocol

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalProtocol Start Waste Generation: 2-Amino-4,4,4-trifluorobutanenitrile HCl StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bagging Double Bag in 4-mil Poly (Dust Control) Solid->Bagging ContainerS Place in HDPE Jar Bagging->ContainerS Labeling Labeling: 'Toxic' + 'Fluorinated' ContainerS->Labeling CompatCheck Check pH & Oxidizers Liquid->CompatCheck Incompat Acidic or Oxidizing? CompatCheck->Incompat Neutralize Neutralize to pH 6-8 (prevent hydrolysis) Incompat->Neutralize Yes StreamSelect Select Stream: Halogenated Organics Incompat->StreamSelect No Neutralize->StreamSelect StreamSelect->Labeling Storage Satellite Accumulation Area (Segregated from Acids) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Storage->Disposal

Figure 1: Decision matrix for segregating 2-Amino-4,4,4-trifluorobutanenitrile HCl waste. Note the critical pH neutralization step for liquid waste to prevent long-term hydrolysis.

Part 5: Emergency Spill Response

Scenario: A 5g bottle of solid powder drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. Nitriles can be respiratory irritants.[1][3]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Dry Cleanup (Preferred):

    • Do NOT spray water directly on the powder (this spreads the contamination).

    • Cover the spill with a dry absorbent (e.g., Vermiculite or specific spill pads).

    • Gently sweep into a dustpan using a card or plastic scoop to minimize dust generation.

  • Decontamination:

    • Once solids are removed, wipe the surface with a mild detergent solution.

    • Expert Tip: Avoid using bleach (hypochlorite) immediately. While bleach oxidizes cyanides, mixing it with amines can form toxic chloramines. Simple detergent is safer for the initial clean.

Part 6: Regulatory Compliance Data

Regulatory BodyClassificationCode/Note
EPA (RCRA) Hazardous WasteCharacteristic (Toxic/Reactive) . While not explicitly P-listed by CAS, it should be managed with the rigor of a P-listed waste due to the nitrile group.
DOT ShippingLikely UN 3439 (Nitriles, solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).
Waste Code SuggestedD003 (Reactivity - potential) or State-specific toxic codes. Always profile as "Halogenated Organic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. (2024). Compound Summary: Fluorinated Nitriles. National Library of Medicine. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: This document synthesizes safety protocols based on the chemical's constituent parts: an aminonitrile core, a trifluoromethyl group, and a hydrochloride salt. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be widely available. Therefore, this guidance is built upon established principles for handling analogous compounds. Researchers must always consult the supplier-provided SDS for 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride and perform a task-specific risk assessment before beginning any work.

Hazard Assessment: Deconstructing the Molecule for Safety

Understanding the appropriate Personal Protective Equipment (PPE) begins with a thorough hazard analysis of the chemical's structure. The risks associated with 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride stem from three key features, each demanding a specific safety consideration.

  • The Aminonitrile Moiety (H₂N-CH-CN): This is the most significant source of acute toxicity. Aminonitriles can be readily absorbed through the skin and, more critically, can metabolize within the body or decompose to release free cyanide.[1][2] Cyanide is a potent and rapidly acting poison. Therefore, preventing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount. The presence of free cyanide means that the typical warning properties of odor are not reliable for preventing hazardous exposure.[1][2]

  • The Hydrochloride Salt (-HCl): The hydrochloride form indicates this compound is a salt of a strong acid, hydrochloric acid.[3] In the presence of moisture, it can be corrosive and is destructive to the tissues of mucous membranes and the upper respiratory tract.[3] It will cause skin and eye burns upon contact.[3] All handling procedures must account for this corrosive nature.

  • The Trifluoromethyl Group (-CF₃): While the trifluoromethyl group imparts specific chemical properties often desired in drug development, fluorinated compounds can possess unique toxicological profiles. The full effects of this specific structure have not been fully investigated, warranting a cautious approach.[4]

Core PPE Directive: The Non-Negotiable Ensemble

For any task involving 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride, from weighing a few milligrams to transferring solutions, the following PPE is the mandatory minimum.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles (ANSI Z87.1/EN 166 compliant).[5] A full-face shield should be worn over goggles when handling larger volumes (>50 mL) or during procedures with a high splash potential.[6]Protects against splashes of the corrosive hydrochloride and prevents accidental contact with the toxic aminonitrile. Goggles provide a full seal around the eyes, which standard safety glasses do not.[3]
Hand Protection Double-gloving with 100% nitrile gloves is required.[7][8] The outer glove should be a heavier-duty, extended-cuff nitrile glove (minimum 8-mil thickness) for enhanced chemical and puncture resistance.[9]Nitrile offers excellent general resistance to a wide range of chemicals, including acids and solvents.[9][10] Double-gloving provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove continues to offer protection while the outer is safely removed and replaced. Crucially, gloves must be changed immediately upon any known or suspected contact with the chemical. [11]
Body Protection A flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs.Provides a removable barrier to protect skin and personal clothing from splashes and spills. The FR property is a best-practice standard in laboratories where flammable solvents may also be in use.
Footwear Closed-toe, non-perforated shoes that fully cover the foot.Protects feet from spills. Exposed skin on the feet is a common and avoidable laboratory injury.[3]

Engineering Controls & Respiratory Protection

PPE is the last line of defense. The primary method for exposure control involves robust engineering solutions.

Chemical Fume Hood

All handling of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride, especially the solid form, must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation of the toxic and corrosive material.

Respiratory Protection

Under normal operating conditions within a functioning fume hood, respiratory protection should not be necessary.[5] However, it is required in specific, non-routine situations:

  • Emergency Spill Response: If a significant spill occurs outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Large-Scale Operations: When handling quantities where the risk of aerosolization is high.

In these instances, a full-face respirator equipped with an acid gas/organic vapor (AG/OV) cartridge is required.[3][6] All personnel requiring respirator use must be part of a formal respiratory protection program with proper fit-testing and training.

Procedural Workflow: PPE Selection & Use

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_task_type Task Specification cluster_ppe_levels PPE & Control Levels start Task: Handle 2-Amino-4,4,4- trifluorobutanenitrile HCl risk_assessment Consult SDS and Perform Risk Assessment start->risk_assessment task_type What is the task? risk_assessment->task_type level1 Core PPE Ensemble: - Double Nitrile Gloves - Splash Goggles - Lab Coat - Closed-toe Shoes Work in Fume Hood task_type->level1 Weighing Solid (<1g) Preparing Dilute Solution (<50mL) level2 Enhanced PPE Ensemble: - Core PPE - Face Shield over Goggles - Chemical Resistant Apron Work in Fume Hood task_type->level2 Large Scale Weighing (>1g) Solution Prep (>50mL) Active Reaction/Reflux level3 Emergency Response: - Full-Face Respirator (AG/OV) - Chemical Resistant Suit/Coveralls - Heavy-duty Nitrile/Butyl Gloves task_type->level3 Spill Cleanup (Outside Fume Hood)

Caption: PPE selection workflow for handling 2-Amino-4,4,4-trifluorobutanenitrile HCl.

Disposal Plan: Safe Decontamination and Waste Management

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE:

    • Outer Gloves: Immediately after handling the chemical or at the end of the work session, the outer gloves should be carefully removed and discarded into a designated hazardous waste container. Do not reuse disposable gloves.[8]

    • Lab Coats: If a lab coat becomes contaminated, it must be removed immediately and decontaminated professionally. Do not take contaminated lab coats home.

    • Goggles/Face Shields: Clean and decontaminate reusable eye and face protection according to manufacturer instructions after each use.

  • Chemical Waste:

    • All solid waste (contaminated weigh paper, pipette tips, gloves) and liquid waste containing 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride must be collected in a clearly labeled, sealed hazardous waste container.[12]

    • The waste container should be compatible with acidic and organic nitrile compounds (e.g., high-density polyethylene).[13]

    • Follow all institutional and local regulations for hazardous waste disposal.[12][14]

References

  • Vertex AI Search. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines.
  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Westlab. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves.
  • BASF. (2026, February 20). Safety data sheet.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • SAFETY DATA SHEET. (2012, February 27). 2-Butenenitrile, 3-amino-.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 2-Amino-4,4,4-trifluorobutyric acid.
  • Vertex AI Search. (n.d.). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines.
  • SAFETY DATA SHEET. (2025, December 26). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
  • US Water. (2015, August 25). Safety Data Sheet.
  • Synquest Labs. (n.d.). 2-Amino-4,4,4-trifluorobutyric acid Safety Data Sheet.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET - 2-Amino-4-methylbenzonitrile.
  • Washington State University. (2024, May 2). Hydrochloric Acid Safety Information.
  • CDC Stacks. (n.d.). NIOSH Criteria for a Recommended Standard: Nitriles.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Aminoacetonitrile.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Amino-4,4,4-trifluorobutyric acid.
  • CLEAPSS. (2022). Student safety sheets 20 Hydrochloric acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.